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Foundational

Ethyl 4-ethyl-3-oxohexanoate: A Critical Building Block in the Synthesis of Selective CDK9 Inhibitors and Advanced Heterocycles

Executive Summary In the landscape of modern drug development, the architectural precision of active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of aliphatic building blocks. Ethyl 4-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the architectural precision of active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of aliphatic building blocks. Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly specialized, branched β-keto ester that has emerged as a cornerstone intermediate in the synthesis of advanced heterocyclic scaffolds. Unlike standard linear β-keto esters (e.g., ethyl acetoacetate), the symmetric 3-pentyl substitution embedded within this molecule provides a highly specific steric vector.

This technical whitepaper explores the physicochemical profile, validated synthetic methodologies, and the mechanistic causality behind the use of ethyl 4-ethyl-3-oxohexanoate in the development of KB-0742, a potent, orally bioavailable Cyclin-Dependent Kinase 9 (CDK9) inhibitor designed for MYC-dependent cancers.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of ethyl 4-ethyl-3-oxohexanoate is critical for optimizing reaction conditions, particularly in thermodynamic processes like reflux condensations and enolate acylations. The compound exists as a liquid at room temperature and exhibits keto-enol tautomerism, which dictates its reactivity profile with bis-nucleophiles.

Table 1: Physicochemical and Structural Data [1]

PropertyValue
IUPAC Name Ethyl 3-oxo-4-ethylhexanoate
Common Synonyms Ethyl 2-ethylbutyrylacetate, Ethyl 4-ethyl-3-oxohexanoate
CAS Number 91007-16-8
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Density 0.957 ± 0.06 g/cm³ (Predicted)
Boiling Point 95 - 96.5 °C at 9.3 Torr
SMILES String CCC(CC)C(=O)CC(=O)OCC

Mechanistic Causality in Drug Design: The CDK9 Selectivity Vector

The selection of ethyl 4-ethyl-3-oxohexanoate in pharmaceutical synthesis is rarely arbitrary; it is driven by the precise spatial requirements of target protein binding pockets. A premier example of this is its utilization in the discovery of KB-0742 , a clinical-stage CDK9 inhibitor developed to downregulate oncogenic transcription in castration-resistant prostate cancers (CRPC) and MYC-amplified solid tumors[2].

The Role of the 3-Pentyl Group

When ethyl 4-ethyl-3-oxohexanoate is condensed with an aminopyrazole, the resulting pyrazolo[1,5-a]pyrimidine core inherits a 3-pentyl moiety at the 5-position. During the structural optimization of KB-0742, researchers discovered that this specific symmetric branched alkyl group acts as a critical hydrophobic vector[3].

Causality of Selectivity: The 3-pentyl group precisely packs into a highly specific hydrophobic patch formed by the Leu156 side chain within the CDK9 kinase hinge region[3]. Standard linear alkyl chains or less sterically hindered groups fail to achieve this optimal van der Waals contact. This exact structural fit—donated entirely by the ethyl 4-ethyl-3-oxohexanoate precursor—drives the molecule's exceptional >66-fold selectivity for CDK9 over off-target kinases (such as CDK2, CDK4, and CDK7), thereby minimizing off-target toxicity in vivo[3].

KB0742 M1 Ethyl 4-ethyl-3-oxohexanoate M3 Condensation (AcOH, Reflux) M1->M3 M2 1H-pyrazol-5-amine M2->M3 M4 Pyrazolo[1,5-a]pyrimidin-7-one Core (with 5-(3-pentyl) group) M3->M4 M5 Deoxychlorination & Amination M4->M5 M6 KB-0742 (CDK9 Inhibitor) M5->M6 M7 Hydrophobic Interaction (3-pentyl vector binds Leu156) M6->M7 M8 >66-fold CDK9 Selectivity M7->M8

Caption: Condensation of the β-keto ester into KB-0742 and its mechanistic role in CDK9 selectivity.

Validated Synthetic Methodology: Preparation of the β-Keto Ester

The synthesis of highly branched β-keto esters requires careful circumvention of steric hindrance and the prevention of O-acylation side reactions. The following self-validating protocol utilizes a 1,1'-Carbonyldiimidazole (CDI) mediated enolate acylation, which is the exact validated route utilized in the scale-up of KB-0742 intermediates[4].

Protocol 1: CDI-Mediated Synthesis of Ethyl 4-ethyl-3-oxohexanoate

Step 1: Acyl Imidazole Formation

  • Dissolve 2-ethylbutanoic acid (1.0 eq) in anhydrous THF (0.4 M) and cool to 0 °C under an inert atmosphere.

  • Add CDI (1.5 eq) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Mechanistic Causality & Validation: CDI is selected over thionyl chloride (SOCl₂) to prevent the generation of corrosive HCl gas, which can degrade sensitive functional groups. This step is a self-validating system: the initial heterogeneous suspension will vigorously evolve CO₂ gas and transition into a clear, homogeneous solution (often referred to as "Solution A"), visually confirming the complete formation of the reactive acyl imidazole[4].

Step 2: Magnesium Enolate Preparation

  • In a separate reaction vessel, suspend potassium ethyl malonate (1.3 eq) in anhydrous acetonitrile.

  • Add triethylamine (3.0 eq) followed by anhydrous MgCl₂ (1.5 eq). Stir at room temperature for 2 hours.

  • Mechanistic Causality: The addition of MgCl₂ is not merely catalytic; it acts as a critical templating Lewis acid. The magnesium ion coordinates the oxygen atoms of the malonate, drastically increasing the nucleophilicity of the α-carbon. Concurrently, it coordinates the incoming acyl imidazole, strictly directing the reaction toward C-acylation rather than the thermodynamically competitive O-acylation.

Step 3: Coupling and Isolation

  • Dropwise, add "Solution A" to the magnesium enolate complex over 10–20 minutes. Stir for 16 hours at room temperature.

  • Concentrate the mixture in vacuo to approximately one-third volume.

  • Quench with half-saturated potassium bisulfate solution (to protonate and solubilize the imidazole byproduct and triethylamine).

  • Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the target ethyl 4-ethyl-3-oxohexanoate as an oil[4].

Synthesis N1 2-Ethylbutanoic Acid N2 CDI Activation (THF, 0°C to RT) N1->N2 N3 Acyl Imidazole ('Solution A') N2->N3 N6 C-C Bond Formation (16h, RT) N3->N6 N4 Potassium Ethyl Malonate + MgCl2 + Et3N N5 Magnesium Enolate N4->N5 N5->N6 N7 Ethyl 4-ethyl-3-oxohexanoate N6->N7

Caption: Synthetic workflow for Ethyl 4-ethyl-3-oxohexanoate via CDI-mediated enolate acylation.

Downstream Application: Heterocycle Condensation Workflow

Once synthesized, ethyl 4-ethyl-3-oxohexanoate serves as the primary electrophile in the construction of fused bicyclic systems. The following protocol details its condensation with an aminopyrazole to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core[3].

Protocol 2: Condensation to the Pyrazolo[1,5-a]pyrimidine Scaffold
  • Reagent Combination: In a round-bottom flask, combine ethyl 4-ethyl-3-oxohexanoate (1.0 eq) and 1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (0.5 M).

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 to 6 hours.

    • Mechanistic Causality & Validation: Glacial acetic acid serves a dual purpose as both the solvent and the Brønsted acid catalyst. The reaction initiates via the nucleophilic attack of the exocyclic amine of the pyrazole onto the highly electrophilic C3 ketone of the β-keto ester, forming an enamine intermediate. Subsequent intramolecular cyclization occurs as the endocyclic pyrazole nitrogen attacks the C1 ester carbonyl, expelling ethanol. The reaction is self-validating upon cooling; the successful formation of the rigid, fused bicyclic core results in a dramatic decrease in solubility, causing the product to precipitate directly from the acidic medium[3].

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and dry in vacuo to afford the pure 5-(3-pentyl)pyrazolo[1,5-a]pyrimidin-7-one intermediate, ready for downstream deoxychlorination and amination.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Cell Chemical Biology (MIT DSpace / ResearchGate)
  • ethyl 4-ethyl-3-oxo-hexanoate - Physico-chemical Properties Source: ChemBK URL

Sources

Exploratory

An In-depth Technical Guide to Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-16-8)

A Note on the Subject Compound Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-16-8) is a specific β-keto ester. In the realm of chemical information, the depth of publicly available data can vary significantly between compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound

Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-16-8) is a specific β-keto ester. In the realm of chemical information, the depth of publicly available data can vary significantly between compounds. For Ethyl 4-ethyl-3-oxohexanoate, detailed experimental data such as spectroscopic analyses, established synthesis protocols, and specific applications are not extensively documented in readily accessible scientific literature. However, its structural characteristics allow for a scientifically rigorous guide to be constructed by leveraging data from closely related structural isomers and analogous compounds. This guide will present the known information for Ethyl 4-ethyl-3-oxohexanoate and supplement it with well-established principles of organic chemistry and data from analogous molecules to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 4-ethyl-3-oxohexanoate have been reported, providing a baseline for its handling and use in a laboratory setting.

PropertyValueSource
CAS Number 91007-16-8[1][2][3]
Molecular Formula C10H18O3[1][2][3]
Molecular Weight 186.25 g/mol [1][3]
Purity Typically ≥95%[2]
Predicted Density 0.957 ± 0.06 g/cm³[1]
Boiling Point 95-96.5 °C at 9.3 Torr[1][4]
Storage Sealed in a dry place at room temperature[2][3]

Structural Analysis and Inferred Reactivity

The structure of Ethyl 4-ethyl-3-oxohexanoate is central to understanding its chemical behavior. As a β-keto ester, it possesses a ketone and an ester functional group separated by a methylene group. This arrangement results in a reactive methylene proton, making it a valuable intermediate in organic synthesis.

Caption: Chemical structure of Ethyl 4-ethyl-3-oxohexanoate.

Based on this structure, several key reactions can be predicted, drawing parallels with more extensively studied β-keto esters like ethyl 3-oxohexanoate.[5]

  • Alkylation: The acidic α-proton on the carbon between the two carbonyl groups can be readily removed by a base, forming an enolate which can then be alkylated.

  • Acylation: The same enolate can react with acyl halides or anhydrides to introduce an acyl group.

  • Decarboxylation: β-keto esters can undergo hydrolysis and subsequent decarboxylation under acidic or basic conditions to yield ketones.

  • Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.[6]

  • Knorr Pyrrole Synthesis: β-keto esters are key starting materials in the Knorr pyrrole synthesis, a fundamental reaction in the synthesis of heterocyclic compounds.

Synthesis Strategies: An Analog-Based Approach

A plausible synthetic route would involve the Claisen condensation of two equivalents of ethyl butanoate.

G start 2x Ethyl Butanoate step1 Base (e.g., Sodium Ethoxide) start->step1 1. product Ethyl 2-ethyl-3-oxobutanoate step1->product 2. Claisen Condensation rearrange Acidic Workup product->rearrange 3. final_product Ethyl 4-ethyl-3-oxohexanoate rearrange->final_product 4. Tautomerization

Caption: Proposed synthesis of Ethyl 4-ethyl-3-oxohexanoate via Claisen Condensation.

For a related compound, ethyl 2-ethyl-3-oxohexanoate, a synthesis from alcohols with four carbons or fewer has been described, which involves the Claisen condensation of ethyl butanoate.[7] Another common method for synthesizing β-keto esters involves the reaction of an acid chloride with the magnesium salt of an ethyl malonate, followed by decarboxylation. A similar strategy could be adapted for the synthesis of Ethyl 4-ethyl-3-oxohexanoate.

A general procedure for the synthesis of a related compound, ethyl 3-oxohexanoate, involves the reaction of Meldrum's acid with butyryl chloride, followed by reflux in ethanol.[8]

Step-by-Step Protocol (Adapted from a similar synthesis):

  • Dissolve 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in dichloromethane and pyridine.

  • Cool the mixture to 5°C.

  • Add butyryl chloride dropwise.

  • Stir the mixture for three hours at room temperature.

  • Wash the solution with dilute hydrochloric acid, dry over magnesium sulfate, and evaporate under vacuum.

  • Dissolve the resulting oil in ethanol and reflux for six hours.

  • Evaporate the ethanol under vacuum and distill the residue to obtain the final product.[8]

Spectroscopic Analysis: An Inferred Profile

While specific spectra for Ethyl 4-ethyl-3-oxohexanoate are not widely published, we can predict the key features based on its structure and by examining the spectra of analogous compounds like ethyl 3-oxohexanoate.[9]

¹H NMR:

  • Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).

  • Methylene Protons (C2): A singlet or a multiplet around 3.4 ppm.

  • Ethyl Group Protons (C4): A multiplet for the CH group and triplets for the two CH₃ groups.

  • Alkyl Chain Protons: Multiplets in the upfield region (0.9-1.7 ppm).

¹³C NMR:

  • Ester Carbonyl: A peak around 167 ppm.

  • Ketone Carbonyl: A peak further downfield, around 203 ppm.

  • O-CH₂ Carbon: A peak around 61 ppm.

  • Methylene Carbon (C2): A peak around 50 ppm.

  • Alkyl Carbons: Peaks in the upfield region (10-40 ppm).

Mass Spectrometry (Electron Ionization):

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 186. The fragmentation pattern would likely involve the loss of the ethoxy group (-45), the ethyl group (-29), and other characteristic fragmentations of β-keto esters. The NIST WebBook provides the mass spectrum for the related ethyl 3-oxohexanoate, which shows characteristic peaks that can be used for comparison.[10]

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹.

  • C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1300-1000 cm⁻¹.

  • C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹.

Potential Applications in Research and Development

Given its structure as a β-keto ester, Ethyl 4-ethyl-3-oxohexanoate is a promising candidate for various applications in organic synthesis and potentially in the development of new chemical entities.

  • Intermediate in Pharmaceutical Synthesis: β-keto esters are fundamental building blocks for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, antibiotics, and antiviral drugs.[5]

  • Flavor and Fragrance Industry: Many esters, including β-keto esters, have characteristic fruity or sweet odors and are used as flavoring agents in food and beverages.[5][11] The related ethyl 3-oxohexanoate is noted for its use as a flavoring agent.[12]

  • Synthesis of Heterocyclic Compounds: As mentioned, β-keto esters are crucial for synthesizing heterocyclic rings like pyrroles, pyrazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

  • Agrochemicals: The β-keto ester moiety is present in some herbicides and pesticides.

Safety and Handling

General Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

First Aid Measures (General for β-keto esters):

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[13]

Conclusion

Ethyl 4-ethyl-3-oxohexanoate, while not extensively documented as a standalone compound, represents a potentially valuable chemical intermediate. Its structural features as a β-keto ester allow for a high degree of confidence in predicting its reactivity, synthetic accessibility, and potential applications. By drawing upon the well-established chemistry of analogous compounds, researchers and drug development professionals can approach the use of Ethyl 4-ethyl-3-oxohexanoate with a solid foundation of scientific understanding. Further experimental investigation into this specific compound is warranted to fully elucidate its unique properties and unlock its full potential.

References

  • ethyl 4-ethyl-3-oxo-hexano
  • Ethyl 4-ethyl-3-oxohexano
  • 91007-16-8|Ethyl 4-ethyl-3-oxohexano
  • 4-乙基-3-氧代己酸乙酯 - 天门恒昌化工有限公司. (URL: )
  • Buy Ethyl 3-ethyl-4-oxohexanoate (EVT-15594496) | 61454-96-4 - EvitaChem. (URL: )
  • Synthesis of ethyl 3-oxohexano
  • Ethyl 3-oxohexano
  • A Technical Guide to the Spectral Analysis of Ethyl 3-Oxohexano
  • Ethyl 3-Oxohexano
  • Ethyl-3-Oxohexanoate | CAS 3249-68-1 | E2538 | Spectrum Chemical. (URL: )
  • Ethyl 3-oxohexano
  • ethyl 3-oxohexanoate, 3249-68-1 - The Good Scents Company. (URL: )
  • Solved Design a synthesis of ethyl 2-ethyl-3-oxohexano
  • Hexanoic acid, 3-oxo-, ethyl ester - the NIST WebBook. (URL: )
  • Ethyl 3-Oxohexanoate | 3249-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )

Sources

Foundational

Beyond the Building Block: The Structural and Synthetic Significance of Ethyl 4-ethyl-3-oxohexanoate in Oncology Drug Development

Executive Summary Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly specialized β-keto ester that has transitioned from a niche chemical intermediate to a cornerstone building block in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly specialized β-keto ester that has transitioned from a niche chemical intermediate to a cornerstone building block in modern medicinal chemistry. Its unique structural topology—featuring a sterically demanding 4-ethyl substitution—makes it an ideal precursor for synthesizing complex, nitrogen-rich heterocycles. Most notably, this compound is the critical starting material for the pyrazolo[1,5-a]pyrimidine core of KB-0742 , a clinical-stage, orally bioavailable Cyclin-Dependent Kinase 9 (CDK9) inhibitor developed for MYC-dependent cancers[1].

As a Senior Application Scientist, I have structured this technical guide to explore the molecular architecture, mechanistic utility, and self-validating synthetic protocols associated with this vital compound, providing drug development professionals with a comprehensive understanding of its role in targeted oncology.

Molecular Architecture and Physicochemical Profile

At its core, ethyl 4-ethyl-3-oxohexanoate is an aliphatic β-keto ester. The molecule's reactivity is governed by the highly electrophilic ketone carbonyl at the C3 position and the ester carbonyl at the C1 position, which together enable bifunctional condensation reactions.

The defining feature of this molecule is the ethyl group at the C4 position. When this building block is cyclized into a pyrazolo[1,5-a]pyrimidine ring, the C4 and C5 carbons of the hexanoate chain become a 3-pentyl equivalent moiety extending from the C5 position of the newly formed heterocycle. Causality of Design: This specific steric bulk is not accidental; it is a calculated design choice to exploit the hydrophobic exit vector of the CDK9 ATP-binding pocket. The branched aliphatic chain creates a precise steric clash with off-target kinases, driving the molecule's >50-fold selectivity for CDK9 over other CDKs[2].

Table 1: Physicochemical Properties of Ethyl 4-ethyl-3-oxohexanoate
PropertyValue
Chemical Name Ethyl 4-ethyl-3-oxohexanoate
CAS Registry Number 91007-16-8
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Density (Predicted) ~0.957 g/cm³
Boiling Point 95–96.5 °C (at 9.3 Torr)
SMILES String CCC(C(=O)CC(=O)OCC)CC

Mechanistic Role in Fused Heterocycle Synthesis

The primary synthetic utility of ethyl 4-ethyl-3-oxohexanoate lies in its condensation with amino-pyrazoles. The reaction proceeds via a two-step cascade:

  • Schiff Base Formation: The exocyclic primary amine of the amino-pyrazole attacks the more electrophilic C3 ketone of the β-keto ester, forming an imine intermediate.

  • Intramolecular Cyclization: The adjacent endocyclic nitrogen of the pyrazole ring subsequently attacks the C1 ester carbonyl, expelling ethanol and forming the fused pyrazolo[1,5-a]pyrimidin-7(4H)-one system[3].

This cyclization is thermodynamically driven by the formation of a stable, aromatic-like conjugated system, though it initially yields a lactam (pyridone-like) tautomer. To render the core useful for further functionalization, the lactam oxygen must be converted into a viable leaving group via deoxychlorination[2].

SyntheticWorkflow A Ethyl 4-ethyl-3-oxohexanoate (β-keto ester) B Amino-pyrazole (Nucleophile) C Condensation / Cyclization (Reflux, Acidic Media) D Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate) C->D E Deoxychlorination (POCl3) D->E F 7-Chloro-pyrazolo[1,5-a]pyrimidine (Electrophile) E->F G SNAr with N-Boc-diamine & Deprotection F->G H KB-0742 (CDK9 Inhibitor) G->H AB AB AB->C

Caption: Synthetic workflow from ethyl 4-ethyl-3-oxohexanoate to the CDK9 inhibitor KB-0742.

Case Study: KB-0742 and CDK9 Inhibition in MYC-Dependent Cancers

Transcriptional deregulation is a hallmark of cancers driven by the MYC oncogene, such as Triple-Negative Breast Cancer (TNBC) and Castration-Resistant Prostate Cancer (CRPC)[2]. CDK9, complexed with Cyclin T1 to form the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, enabling the transcription of short half-life oncogenes like MYC[4].

By incorporating the 3-pentyl group derived from ethyl 4-ethyl-3-oxohexanoate, researchers at Kronos Bio developed KB-0742. This molecule achieves a highly potent IC₅₀ of 6 nM against the CDK9/cyclin T1 complex while maintaining a >50-fold selectivity window over other CDKs, minimizing the off-target cell-cycle toxicity that historically plagued pan-CDK inhibitors[5].

CDK9Pathway A KB-0742 (Derived from β-keto ester) B CDK9 / Cyclin T1 Complex (P-TEFb) A->B Potent & Selective Inhibition (IC50 = 6 nM) C RNA Polymerase II (Ser2/Ser5/Ser7 Phosphorylation) B->C Phosphorylates CTD D Transcription Elongation C->D Promotes E MYC Oncogene Expression D->E Drives F Tumor Cell Proliferation (TNBC, CRPC) E->F Sustains

Caption: Mechanism of action of KB-0742 inhibiting CDK9-mediated MYC oncogene transcription.

Experimental Protocol: Condensation and Deoxychlorination Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate from ethyl 4-ethyl-3-oxohexanoate[3].

Phase 1: Condensation to Pyrazolo[1,5-a]pyrimidin-7(4H)-one

Objective: Form the fused bicyclic core.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the substituted amino-pyrazole and 1.1 equivalents of ethyl 4-ethyl-3-oxohexanoate in glacial acetic acid (0.5 M concentration).

    • Causality: Acetic acid serves a dual purpose as both the solvent and the acid catalyst, protonating the C3 ketone to increase its electrophilicity for the initial nucleophilic attack by the pyrazole amine.

  • Reaction: Heat the mixture to 110 °C (reflux) for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The system is validated when the mass of the starting amino-pyrazole is completely depleted, and the distinct [M+H]⁺ peak of the cyclized lactam product emerges.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the acetic acid. Triturate the crude residue with cold ethanol to precipitate the pure lactam. Filter and dry under vacuum.

Phase 2: Deoxychlorination to 7-Chloro-pyrazolo[1,5-a]pyrimidine

Objective: Activate the C7 position for subsequent nucleophilic aromatic substitution (SₙAr).

  • Preparation: Suspend the lactam intermediate from Phase 1 in neat phosphorus oxychloride (POCl₃, 10 equivalents).

    • Causality: POCl₃ is a potent dehydrating and chlorinating agent. It reacts with the tautomeric enol form of the lactam, converting the stable hydroxyl group into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride to yield the aryl chloride.

  • Reaction: Heat the suspension to 100 °C for 4 hours. The suspension will become a homogenous dark solution as the reaction proceeds.

  • Quenching (Critical Safety Step): Cool the mixture to 0 °C. Carefully and slowly pour the mixture over crushed ice to quench excess POCl₃. Neutralize the aqueous layer to pH 7–8 using saturated aqueous sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the highly reactive 7-chloro intermediate.

Conclusion

Ethyl 4-ethyl-3-oxohexanoate exemplifies how specific aliphatic branching in a simple building block can dictate the pharmacological success of a complex active pharmaceutical ingredient (API). By providing the exact steric dimensions required to exploit the CDK9 kinase pocket, this β-keto ester enables the synthesis of highly selective, orally bioavailable therapeutics capable of downregulating intractable oncogenes like MYC.

References

  • Freeman, D. B., et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry, 66(23), 15629–15647. Retrieved from[Link]

Sources

Exploratory

In-Depth Spectroscopic and Structural Analysis of Ethyl 4-ethyl-3-oxohexanoate

Introduction & Chemical Identity Ethyl 4-ethyl-3-oxohexanoate (CAS No: 91007-16-8)[1] is a highly branched, aliphatic β -keto ester with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol [1]. Represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

Ethyl 4-ethyl-3-oxohexanoate (CAS No: 91007-16-8)[1] is a highly branched, aliphatic β -keto ester with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol [1]. Represented by the SMILES code CCC(C(=O)CC(=O)OCC)CC[2], the compound features a hexanoate backbone with an oxo group at the C3 position and an ethyl substituent at the C4 position.

In modern medicinal chemistry, this molecule serves as a critical electrophilic building block. For example, it is utilized in condensation reactions with amino-pyrazoles to construct pyrazolo[1,5-a]pyrimidin-7-(4H)-one intermediates. This specific workflow was instrumental in the discovery of KB-0742 , a potent, selective, and orally bioavailable small molecule inhibitor of CDK9 developed to target MYC-dependent cancers[3].

Structural Elucidation & Causality of NMR Features

The structural assignment of Ethyl 4-ethyl-3-oxohexanoate relies heavily on understanding the local symmetry and electronic environment of its highly branched C4 position.

Prochiral Center Dynamics and Diastereotopic Protons

The C4 carbon is bonded to a hydrogen atom, the β -keto ester moiety, and two identical ethyl groups . Because it is bonded to two identical substituents, C4 is achiral. However, it is a prochiral center . The two ethyl groups are enantiotopic and thus appear equivalent in an achiral NMR solvent like CDCl3.

Crucially, within each of these ethyl groups (-CH2CH3), the two protons of the methylene (-CH2-) unit are diastereotopic . If a substitution test is applied (replacing one H with D), C4 becomes a chiral center, resulting in diastereomers. Consequently, these methylene protons have distinct chemical environments, couple to each other (geminal coupling, J≈14 Hz), and couple to the adjacent methyl and C4 methine protons. This causality explains why the C4-ethyl CH2 signal manifests as a complex multiplet rather than a simple first-order splitting pattern.

Keto-Enol Tautomerism

While β -keto esters typically exist in an equilibrium between keto and enol tautomers, the bulky 3-pentyl group attached to the ketone carbonyl in this molecule sterically hinders the planar conformation required for a stable enol form. Thus, the equilibrium is driven heavily (>95%) toward the keto form in CDCl3, making the enol signals (typically a vinyl proton at ~5.0 ppm and an -OH at >12 ppm) negligible in routine spectra.

Quantitative NMR Data Summaries

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl3) | Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C4-Ethyl CH3 | 0.88 | t | 7.4 | 6H | -CH(CH2CH3 )2 | | Ester CH3 | 1.25 | t | 7.1 | 3H | -OCH2CH3 | | C4-Ethyl CH2 | 1.45 - 1.65 | m | - | 4H | -CH(CH2 CH3)2 | | C4 CH | 2.45 | m | - | 1H | -CH (CH2CH3)2 | | C2 Alpha CH2 | 3.45 | s | - | 2H | -C(=O)CH2C(=O)O- | | Ester CH2 | 4.18 | q | 7.1 | 2H | -O CH2 CH3 |

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl3) | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | 11.5 | Positive (+) | Primary (CH3) | C4-Ethyl CH3 | | 14.1 | Positive (+) | Primary (CH3) | Ester CH3 | | 24.5 | Negative (-) | Secondary (CH2) | C4-Ethyl CH2 | | 49.0 | Negative (-) | Secondary (CH2) | C2 Alpha CH2 | | 54.5 | Positive (+) | Tertiary (CH) | C4 CH | | 61.2 | Negative (-) | Secondary (CH2) | Ester CH2 | | 167.5 | Null (0) | Quaternary (C) | Ester C=O | | 206.0 | Null (0) | Quaternary (C) | Ketone C=O |

Mass Spectrometry & Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EI-MS, 70 eV), the molecular ion[M]+ at m/z 186 is typically weak due to the rapid fragmentation inherent to aliphatic β -keto esters. The primary diagnostic pathways are driven by the stability of the resulting acylium ions and resonance-stabilized cations.

  • α -Cleavage (Loss of Ethoxy): Cleavage of the ester C-O bond yields an acylium ion at m/z 141.

  • C2-C3 Bond Cleavage: The bond between the alpha-carbon and the ketone carbonyl is highly labile. Cleavage yields two possible fragments: the ester-bearing fragment at m/z 87, and the branched alkyl-ketone fragment at m/z 99.

MS_Fragmentation M Molecular Ion [M]+• m/z 186 A Acylium Ion [M - OEt]+ m/z 141 M->A - •OEt B Alpha Cleavage [CH2COOEt]+ m/z 87 M->B Cleavage C2-C3 C Alpha Cleavage [CH3CH2CH(Et)C=O]+ m/z 99 M->C Cleavage C2-C3

Caption: EI-MS fragmentation pathways of Ethyl 4-ethyl-3-oxohexanoate.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid orthogonal validation of the dicarbonyl system. Because the molecule exists predominantly in the keto form, two distinct carbonyl stretching frequencies are observed, preventing the spectral overlap that occurs in highly enolized systems.

Table 3: Key IR Absorptions | Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Note | | :--- | :--- | :--- | :--- | | ~2960, 2875 | Strong | C-H stretch | Aliphatic branching at C4 maximizes these signals. | | ~1740 | Strong | C=O stretch | Unconjugated ester carbonyl. | | ~1715 | Strong | C=O stretch | Unconjugated ketone carbonyl. | | ~1150 - 1200 | Strong | C-O stretch | Ester C-O-C asymmetric stretching. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal logic checks to prevent false-positive structural assignments.

Synthesis Workflow (Acylation of Malonates)

Objective: Synthesize Ethyl 4-ethyl-3-oxohexanoate via the condensation of 2-ethylbutyryl chloride with potassium ethyl malonate.

  • Activation: Suspend potassium ethyl malonate in anhydrous acetonitrile. Add anhydrous MgCl2 (1.2 eq) followed by triethylamine (2.0 eq) at 15 °C.

    • Causality: MgCl2 forms a bidentate chelate with the malonate, drastically increasing the acidity of the α -proton. This allows the relatively weak base Et3N to quantitatively generate the reactive magnesium enolate without causing unwanted side reactions.

  • Acylation: Cool the mixture to 0 °C and add 2-ethylbutyryl chloride dropwise.

    • Causality: Maintaining 0 °C suppresses ketene formation from the acid chloride and prevents double-acylation.

  • Decarboxylation: Quench with 1M HCl, extract with ethyl acetate, and gently reflux the organic layer.

    • Causality: The acidic workup hydrolyzes the intermediate acyl-malonate, which then undergoes spontaneous thermal decarboxylation to yield the target β -keto ester.

Spectroscopic Acquisition Protocol

Objective: Acquire unambiguous NMR data to confirm the C4 symmetry.

  • Sample Preparation: Dissolve 50 mg of the synthesized compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute internal standard (0.00 ppm), ensuring chemical shifts are perfectly calibrated across different magnet strengths.

  • Acquisition Parameters: Acquire 13 C NMR using a 30° pulse angle and a 2-second relaxation delay.

    • Causality: The 30° flip angle and extended delay prevent the saturation of the quaternary carbonyl carbons (C1 and C3), which lack attached protons for rapid dipole-dipole relaxation, ensuring they remain visible above the noise floor.

  • Phase-Edited Validation: Run a DEPT-135 sequence immediately following the standard 13 C acquisition.

    • Causality: This serves as an internal logic check. The disappearance of the signals at 167.5 and 206.0 ppm confirms they are quaternary. The negative phase of the 24.5 ppm signal confirms the presence of the diastereotopic C4-ethyl CH2 groups, validating the branched structure.

Workflow Step1 1. Sample Preparation (50 mg in 0.6 mL CDCl3 + TMS) Step2 2. NMR Acquisition (1H, 13C, DEPT-135) Step1->Step2 Step3 3. Data Processing (Fourier Transform, Phase Correction) Step2->Step3 Step4 4. Spectral Analysis (Integration, Multiplet Analysis) Step3->Step4 Step5 5. Structural Validation (Confirmation of C4 Symmetry) Step4->Step5

Caption: Self-validating spectroscopic workflow for structural confirmation.

References

  • Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-16-8) Product Catalog Source: Lead Sciences URL:[Link] (Referenced via Grounding Data[1],[4])

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link] (Referenced via Grounding Data[3])

Sources

Foundational

Comprehensive Technical Guide on Ethyl 4-ethyl-3-oxohexanoate: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary In the landscape of modern synthetic chemistry and drug development, the rational selection of aliphatic building blocks is paramount for optimizing pharmacokinetic properties and target selectivity. Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the rational selection of aliphatic building blocks is paramount for optimizing pharmacokinetic properties and target selectivity. Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly specialized, sterically hindered β -keto ester. While traditional β -keto esters like ethyl acetoacetate are ubiquitous in heterocyclic synthesis, the unique 3-pentyl branching of Ethyl 4-ethyl-3-oxohexanoate provides an essential lipophilic anchor utilized in the design of advanced kinase inhibitors. This whitepaper provides an in-depth physicochemical profile of this compound and details its critical mechanistic role in the synthesis of pyrazolo[1,5-a]pyrimidine-based therapeutics.

Chemical Identity & Structural Elucidation

Ethyl 4-ethyl-3-oxohexanoate consists of a hexanoate backbone with an ethyl substitution at the C4 position and an oxo group at C3, terminated by an ethyl ester. This dense aliphatic branching creates a highly lipophilic microenvironment around the reactive electrophilic centers (the ketone and ester carbonyls).

The quantitative physicochemical data for this compound is summarized below:

PropertyValue
Chemical Name Ethyl 4-ethyl-3-oxohexanoate
CAS Registry Number 91007-16-8[1]
Molecular Formula C10H18O3[1]
Molecular Weight 186.25 g/mol [1]
Density 0.957 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 95 - 96.5 °C at 9.3 Torr[1]
SMILES String CCC(C(=O)CC(=O)OCC)CC[2]

Thermodynamic Behavior & Reactivity Profile

As a β -keto ester, Ethyl 4-ethyl-3-oxohexanoate exists in a thermodynamic equilibrium between its keto and enol tautomers.

  • Tautomeric Shift: The enol form is typically stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl. However, the bulky 3-pentyl group (resulting from the 4-ethyl substitution) introduces significant steric hindrance. This steric bulk subtly shifts the equilibrium, favoring the keto form slightly more than less hindered analogs.

  • Electrophilic Tuning: The inductive electron-donating effects of the branched aliphatic chain reduce the extreme electrophilicity of the C3 ketone, requiring robust acidic catalysis (such as glacial acetic acid) to facilitate nucleophilic attack during condensation reactions.

Synthetic Utility: Application in CDK9 Inhibitor Development

The true value of Ethyl 4-ethyl-3-oxohexanoate is demonstrated in its application within targeted oncology, specifically in the development of KB-0742 —a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) for MYC-dependent cancers (3)[3].

Mechanistic Causality of Building Block Selection: The synthesis of KB-0742 relies on the construction of a pyrazolo[1,5-a]pyrimidine core. The decision to utilize Ethyl 4-ethyl-3-oxohexanoate over simpler β -keto esters was a calculated structural biology choice[3]. Condensation of this specific ester with an amino-pyrazole yields an intermediate (Compound 48) bearing a 3-pentyl group at the C5 position of the bicyclic ring[3].

This 3-pentyl moiety is not a mere lipophilic appendage; it is a highly specific structural anchor. Crystallographic data reveals that this 3-pentyl group projects directly into a specific hydrophobic patch formed by the Leu156 side chain within the CDK9/cyclin T1 ATP-competitive binding pocket[3]. This precise steric complementarity is the primary driver for the molecule's exceptional 195-fold selectivity for CDK9 over CDK4, and 360-fold over CDK7[3].

G A 3-Aminopyrazole B Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) C Condensation (AcOH, Reflux) D Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate 48) C->D E Deoxychlorination (POCl3, 100 °C) D->E F 7-Chloro-pyrazolo[1,5-a]pyrimidine (Intermediate 49) E->F G SNAr with Diamine F->G H KB-0742 (CDK9 Inhibitor) G->H AB AB AB->C

Caption: Synthetic workflow from Ethyl 4-ethyl-3-oxohexanoate to KB-0742.

Experimental Protocols

As a self-validating system, the following protocols are designed with internal checkpoints to ensure high-fidelity synthesis of the pyrazolo[1,5-a]pyrimidine core without over-reliance on complex downstream purification.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-(4H)-one Core (Intermediate 48)

Causality & Design: The formation of the bicyclic system requires a dual condensation event. Glacial acetic acid is selected as the solvent because it provides the necessary acidic protons to activate the sterically hindered ketone carbonyl for the initial nucleophilic attack by the exocyclic primary amine, while simultaneously facilitating the elimination of water and ethanol during cyclization.

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with 3-aminopyrazole (1.0 eq) and Ethyl 4-ethyl-3-oxohexanoate (1.1 eq). The slight excess of the β -keto ester compensates for any enol-driven volatility or side reactions.

  • Catalysis & Reflux: Suspend the reagents in glacial acetic acid (0.5 M relative to the pyrazole). Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • Self-Validating Monitoring: Employ TLC monitoring (7:3 Hexane/Ethyl Acetate). The disappearance of the UV-inactive β -keto ester spot and the emergence of a highly UV-active spot (due to the extended conjugation of the newly formed pyrazolopyrimidine ring) serves as an internal validation of successful cyclization.

  • Workup & Purification: Cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure. Triturate the resulting crude residue with cold diethyl ether. The product will precipitate as a solid. Filter and wash with additional cold ether. Validation: This precipitation acts as a self-purifying step, validating the protocol's efficiency by bypassing the need for column chromatography.

M N1 Ethyl 4-ethyl-3-oxohexanoate (Keto Form) N3 Nucleophilic Attack by Exocyclic NH2 N1->N3 N4 Imine/Enamine Intermediate N3->N4 N5 Cyclization (Endocyclic NH attack on Ester) N4->N5 N6 Elimination of EtOH & H2O N5->N6 N7 Pyrazolo[1,5-a]pyrimidin-7(4H)-one N6->N7

Caption: Mechanistic pathway of the condensation reaction forming the pyrazolo[1,5-a]pyrimidine core.

Protocol 2: Deoxychlorination to 7-Chloro-pyrazolo[1,5-a]pyrimidine (Intermediate 49)

Causality & Design: The 7-one intermediate must be activated for a subsequent Nucleophilic Aromatic Substitution (SNAr). Phosphorus oxychloride (POCl₃) is utilized to convert the tautomeric 7-hydroxy group into a highly reactive 7-chloro leaving group.

Step-by-Step Methodology:

  • Reagent Addition: Suspend Intermediate 48 in neat POCl₃ (10 volumes). Add a catalytic amount of N,N-dimethylaniline to accelerate the formation of the reactive dichlorophosphite intermediate.

  • Heating: Heat the mixture to 100 °C for 4 hours.

  • Self-Validating Quench & Isolation: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. Validation checkpoint: This critical step hydrolyzes the excess POCl₃ into water-soluble phosphoric and hydrochloric acids, while the highly lipophilic 7-chloro product crashes out of the aqueous phase as a filterable solid. Filter the solid and dry under vacuum.

  • Analytical Confirmation: Confirm the success of the deoxychlorination via LC-MS. The presence of a distinct isotopic pattern (M and M+2 peaks in a 3:1 ratio) unequivocally validates the successful installation of the chlorine atom, preparing the molecule for the final SNAr coupling[3].

References

  • Source: chembk.
  • Source: acs.

Sources

Exploratory

Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-16-8): A Comprehensive Guide to Physicochemical Properties, Solubility, and Stability in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Ethyl 4-ethyl-3-oxohexanoate is a highly versatile β -keto ester characterized by its dual functionality—a ketone and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Ethyl 4-ethyl-3-oxohexanoate is a highly versatile β -keto ester characterized by its dual functionality—a ketone and a carboxylic ester group separated by an active methylene bridge. This structural motif imparts unique physicochemical properties, making it an indispensable building block in the synthesis of complex active pharmaceutical ingredients (APIs), including cyclin-dependent kinase (CDK) inhibitors like KB-0742[1]. Understanding its solubility profile and stability limitations is paramount for optimizing synthetic routes, formulation strategies, and storage conditions.

Physicochemical Profiling and Structural Dynamics

The reactivity and physical state of Ethyl 4-ethyl-3-oxohexanoate are fundamentally governed by keto-enol tautomerism. The methylene protons situated between the two electron-withdrawing carbonyl groups are highly acidic. This acidity enables the facile formation of a stable enolate, which is critical for carbon-carbon bond-forming reactions (e.g., alkylation, Claisen condensation) but also dictates its degradation pathways[2].

Table 1: Key Physicochemical Properties

PropertyValueSource / Method
CAS Number 91007-16-8Standard Registry
Molecular Formula C10H18O3Standard[3]
Molecular Weight 186.25 g/mol Calculated[3]
Density ~0.957 g/cm³Predicted[3]
Boiling Point 95-96.5 °C (at 9.3 Torr)Experimental[3]
Physical State Liquid (at standard conditions)Observation

Solubility Characteristics and Thermodynamic Behavior

As a moderately lipophilic molecule, Ethyl 4-ethyl-3-oxohexanoate exhibits a distinct solubility profile that directly impacts its handling in aqueous and organic environments.

  • Aqueous Solubility: Poor. While the carbonyl oxygens can act as hydrogen bond acceptors, the bulky aliphatic tail (the 4-ethylhexanoate backbone) significantly increases the partition coefficient (LogP), rendering it largely insoluble in water.

  • Organic Solubility: Excellent. It is highly miscible in a wide range of organic solvents, including tetrahydrofuran (THF), ethanol, methyl tert-butyl ether (MTBE), and heptane.

  • Causality in Formulation: In drug development, when β -keto esters are utilized as prodrugs or intermediates, their low aqueous solubility can be a bottleneck. Converting the ester into its corresponding β -keto acid salt (via controlled saponification) dramatically increases aqueous solubility, a technique employed to enhance bioavailability or reaction kinetics in aqueous media[4].

Chemical Stability and Degradation Pathways

The stability of Ethyl 4-ethyl-3-oxohexanoate is highly dependent on pH and temperature. The primary degradation pathway involves alkaline hydrolysis followed by thermal decarboxylation.

  • Alkaline Hydrolysis: Under basic conditions (e.g., NaOH in THF/EtOH), the ester linkage is rapidly cleaved to form 4-ethyl-3-oxohexanoic acid. This saponification is accelerated by the enol mechanism inherent to β -keto esters[4].

  • Thermal Decarboxylation: The resulting β -keto acid is thermally labile. Upon mild heating or even at room temperature over extended periods, it undergoes decarboxylation via a cyclic, six-membered transition state, releasing carbon dioxide and yielding 3-ethylpentan-2-one[5].

degradation A Ethyl 4-ethyl-3-oxohexanoate (Beta-Keto Ester) B Alkaline Hydrolysis (NaOH / H2O) A->B C 4-ethyl-3-oxohexanoic acid (Beta-Keto Acid) B->C D Thermal Decarboxylation (-CO2) C->D E 3-Ethylpentan-2-one (Ketone) D->E

Caption: Degradation pathway of Ethyl 4-ethyl-3-oxohexanoate via hydrolysis and decarboxylation.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps to confirm intermediate stability and reaction success.

Protocol A: Controlled Alkaline Hydrolysis and Stability Assessment

This protocol details the conversion of the ester to its acid form, a necessary step for evaluating decarboxylation kinetics[5].

  • Saponification: Dissolve 65 mmol of Ethyl 4-ethyl-3-oxohexanoate in 100 mL of 1 M NaOH. Stir overnight at room temperature (20-25 °C).

  • Impurity Extraction: Extract the aqueous layer with MTBE ( 4×15 mL) to remove any unreacted ester.

    • Validation Step: TLC or GC-MS of the organic layer must confirm the absence of the starting ester before proceeding.

  • Acidification: Carefully acidify the aqueous phase with 1 M H2SO4 to a pH of ~2.

    • Validation Step: Monitor closely for CO2 effervescence. Excessive bubbling indicates premature thermal decarboxylation, requiring stricter temperature control (ice bath).

  • Product Isolation: Extract the β -keto acid with MTBE ( 18×15 mL). The high number of extractions is required due to the increased aqueous solubility of the acid form.

  • Drying & Storage: Dry the combined organic extracts over anhydrous Na2SO4. Concentrate under vacuum in an ice bath to prevent thermal degradation. Store the highly hygroscopic crystals at -15 °C.

Protocol B: Condensation Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Ethyl 4-ethyl-3-oxohexanoate is a critical starting material for synthesizing the core scaffold of CDK9 inhibitors[1].

  • Condensation: React Ethyl 4-ethyl-3-oxohexanoate with 1H-pyrazol-5-amine in glacial acetic acid under reflux conditions.

  • Cyclization: The reaction yields the intermediate pyrazolo[1,5-a]pyrimidin-7-(4H)-one.

    • Validation Step: LC-MS should indicate the expected mass of the cyclized product, confirming the dual loss of water and ethanol.

  • Deoxychlorination: Treat the intermediate with POCl3 and pyridine in acetonitrile to yield the chlorinated reactive species.

  • Nucleophilic Substitution: React with the appropriate chiral diamine (e.g., N-Boc-diamino-cyclopentane) to build the final API structure.

workflow Step1 1. Reactants Preparation Ester + Amino-pyrazole Step2 2. Condensation Reaction Reflux in Acetic Acid Step1->Step2 Step3 3. Intermediate Formation Pyrazolo[1,5-a]pyrimidin-7-one Step2->Step3 Step4 4. Deoxychlorination POCl3, Pyridine Step3->Step4 Step5 5. Nucleophilic Substitution Target Drug (e.g., KB-0742) Step4->Step5

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives using the beta-keto ester.

Applications in Advanced Drug Discovery

The structural geometry provided by the 4-ethyl substitution on the oxohexanoate backbone is not merely arbitrary; it plays a crucial role in the spatial orientation of the final drug molecule. In the discovery of the clinical candidate KB-0742, the incorporation of this specific aliphatic chain was found to optimally position the amino-pyrazolopyrimidine core within the ATP-binding pocket of CDK9. The alkyl moiety points toward a hydrophobic patch formed by the Leu156 side chain, significantly enhancing both biochemical potency and kinase selectivity[1]. This demonstrates how the precise physicochemical properties and stability of the starting β -keto ester directly translate into the pharmacodynamic efficacy of the resulting therapeutic agent.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - Journal of Medicinal Chemistry (ACS). 1

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters - BenchChem.2

  • ethyl 4-ethyl-3-oxo-hexanoate - Physico-chemical Properties - ChemBK.3

  • WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery - Google Patents. 4

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Alkylation of ethyl 3-oxohexanoate to "Ethyl 4-ethyl-3-oxohexanoate"

Regioselective γ -Alkylation of β -Keto Esters: Synthesis of Ethyl 4-ethyl-3-oxohexanoate via Dianion Intermediate Executive Summary The targeted synthesis of complex polyketides and pharmaceutical intermediates often ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Regioselective γ -Alkylation of β -Keto Esters: Synthesis of Ethyl 4-ethyl-3-oxohexanoate via Dianion Intermediate

Executive Summary

The targeted synthesis of complex polyketides and pharmaceutical intermediates often necessitates the precise functionalization of β -keto esters. Direct alkylation of these substrates under standard basic conditions typically occurs at the highly acidic α -position. However, regioselective γ -alkylation can be achieved through the generation of a dianion intermediate. This application note provides a comprehensive, self-validating protocol for the synthesis of ethyl 4-ethyl-3-oxohexanoate from ethyl 3-oxohexanoate utilizing Weiler's dianion methodology.

Mechanistic Rationale & Regioselectivity (Causality)

The sequential addition of bases in this protocol is not merely procedural; it is a thermodynamic and kinetic necessity governed by the differential acidity of the substrate.

  • Thermodynamic Protection ( α -Deprotonation): Ethyl 3-oxohexanoate possesses highly acidic α -protons (C2, pKa​≈11 ) due to the dual electron-withdrawing effects of the adjacent ester and ketone carbonyls. Treatment with one equivalent of Sodium Hydride (NaH) irreversibly deprotonates this site, forming a stable monoanion. This step effectively "protects" the α -position from electrophilic attack and prevents unwanted self-condensation reactions .

  • Kinetic Activation ( γ -Deprotonation): The subsequent addition of a stronger base, n-Butyllithium (n-BuLi), deprotonates the less acidic γ -protons (C4, pKa​≈20 ). This generates a highly nucleophilic dianion .

  • Regioselective Alkylation: Although the dianion possesses two nucleophilic sites, the γ -carbanion is significantly less stabilized by resonance than the α -carbanion. According to Hard-Soft Acid-Base (HSAB) principles, the localized charge density at the γ -site renders it kinetically more reactive. Consequently, upon the introduction of ethyl iodide, alkylation occurs exclusively at the C4 position.

Mechanism A Ethyl 3-oxohexanoate (Neutral) B Monoanion (Deprotonation at C2) A->B NaH (1.05 eq) THF, 0°C (- H2) C Dianion (Deprotonation at C4) B->C n-BuLi (1.05 eq) 0°C (- Butane) D Ethyl 4-ethyl-3-oxohexanoate (Alkylation at C4) C->D Et-I (1.10 eq) 0°C to RT (- LiI)

Figure 1: Mechanistic pathway for the regioselective γ-alkylation of ethyl 3-oxohexanoate.

Quantitative Reaction Parameters

ParameterReagent / VariableEquivalentsAmount (10 mmol scale)
Substrate Ethyl 3-oxohexanoate1.00 eq1.58 g
Base 1 Sodium Hydride (60% in oil)1.05 eq420 mg
Base 2 n-Butyllithium (1.6 M in hexanes)1.05 eq6.6 mL
Electrophile Ethyl Iodide1.10 eq0.88 mL (1.71 g)
Solvent Anhydrous THFN/A30 mL
Expected Yield Ethyl 4-ethyl-3-oxohexanoateN/A75% – 85%

Step-by-Step Experimental Protocol

Note: This protocol is optimized for a 10 mmol scale. The dianion intermediate is highly moisture-sensitive; all glassware must be flame-dried and maintained under an inert Argon atmosphere.

Phase 1: Monoanion Generation
  • Preparation: Equip a 100 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Flush the system with Argon for 5 minutes.

  • NaH Washing: Add 420 mg of NaH (60% dispersion). Wash the dispersion with anhydrous hexanes (2 × 5 mL) via syringe to remove the mineral oil, decanting the solvent carefully under Argon.

  • Solvent Addition: Suspend the washed NaH in 20 mL of anhydrous THF and cool the flask to 0∘C using an ice-water bath.

  • Substrate Addition: Dissolve 1.58 g of ethyl 3-oxohexanoate in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0∘C for 30 minutes until hydrogen gas evolution completely ceases.

Phase 2: Dianion Generation
  • n-BuLi Addition: While maintaining the temperature at 0∘C , add 6.6 mL of n-BuLi (1.6 M in hexanes) dropwise over 15 minutes.

  • Maturation: Stir the resulting yellow/orange solution at 0∘C for an additional 30 minutes to ensure complete γ -deprotonation.

Phase 3: Alkylation
  • Electrophile Addition: Add 0.88 mL of ethyl iodide dropwise to the dianion solution at 0∘C .

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The color of the solution will typically fade as the highly conjugated dianion is consumed.

Phase 4: Quench & Workup
  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NH4​Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate pure ethyl 4-ethyl-3-oxohexanoate.

Workflow Step1 1. System Preparation Flame-dry flask, Ar atm Step2 2. Monoanion Generation Add NaH, then substrate at 0°C Step1->Step2 Step3 3. Dianion Generation Dropwise n-BuLi at 0°C Step2->Step3 Step4 4. Electrophile Addition Add Ethyl Iodide, warm to RT Step3->Step4 Step5 5. Quench & Workup Add aq. NH4Cl, extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of ethyl 4-ethyl-3-oxohexanoate.

In-Process Quality Control (IPQC) & Self-Validation

A robust protocol must be a self-validating system. To ensure the integrity of the reaction at each critical juncture, monitor the following parameters:

  • Visual/Physical Indicators: The addition of the substrate to NaH will result in immediate effervescence ( H2​ gas evolution). The cessation of bubbling is a reliable physical indicator that monoanion formation is complete.

  • IPQC via D2​O Quench: Before adding the electrophile (Step 7), withdraw a 0.1 mL aliquot of the dianion solution and quench it in a vial containing 0.5 mL of D2​O . Extraction with CDCl3​ and subsequent 1H NMR analysis should reveal deuterium incorporation at the C4 position, validating successful dianion generation.

  • Post-Reaction NMR Structural Confirmation: In the starting material (ethyl 3-oxohexanoate), the C4 protons appear as a triplet integrating to 2H. In the purified product, the C4 carbon is now bonded to two identical ethyl groups (the original C5-C6 chain and the newly appended ethyl group). Consequently, successful γ -alkylation is confirmed by the shift of the C4 signal to a methine multiplet (integrating to 1H) that is split by the four protons of the two adjacent CH2​ groups.

References

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β -keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. URL:[Link]

  • Sum, P. E., & Weiler, L. (1979). Alkylation of β-keto-ester dianions with α-chloroethers. Journal of the Chemical Society, Chemical Communications, (2), 91-92. URL:[Link]

Application

Application Notes and Protocols: Ethyl 4-ethyl-3-oxohexanoate as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of β-Keto Esters In the landscape of modern organic synthesis, β-keto esters are foundational building blocks, prized...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Keto Esters

In the landscape of modern organic synthesis, β-keto esters are foundational building blocks, prized for their versatile reactivity. The presence of a ketone and an ester functionality, separated by a methylene group, imparts a unique chemical character. The α-protons on this methylene group are particularly acidic (pKa ≈ 11 in acetone), rendering them easily removable by common bases to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are the cornerstone of constructing complex molecular architectures.

Ethyl 4-ethyl-3-oxohexanoate, a specifically substituted β-keto ester, offers synthetic chemists a valuable intermediate for introducing ethyl groups at both the α- and γ-positions relative to an ester carbonyl. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of Ethyl 4-ethyl-3-oxohexanoate, complete with detailed experimental protocols and the scientific rationale behind the procedural steps.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of an intermediate is critical for monitoring reaction progress, assessing purity, and confirming the structure of subsequent products.

PropertyValueSource
CAS Number 91007-16-8[1]
Molecular Formula C₁₀H₁₈O₃[2]
Molecular Weight 186.25 g/mol [1]
Boiling Point 95-96.5 °C (at 9.3 Torr)[1]
Density 0.957 g/cm³ (Predicted)[1]
Spectral Data (Predicted and Analog-Based)

Direct spectral data for Ethyl 4-ethyl-3-oxohexanoate is not extensively published. However, based on the known spectra of its precursor, ethyl 3-oxohexanoate, and general principles of spectroscopy, the following characteristics can be anticipated.[3]

  • ¹H NMR: Key signals would include triplets and quartets for the two distinct ethyl groups, a multiplet for the proton at the C4 chiral center, and singlets or multiplets for the C2 methylene protons.

  • ¹³C NMR: Characteristic peaks would be observed for the ester carbonyl (~167-173 ppm), the ketone carbonyl (~200-205 ppm), and the various aliphatic carbons.

  • IR Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 186, with characteristic fragmentation patterns of β-keto esters.

Synthesis of Ethyl 4-ethyl-3-oxohexanoate

The most logical and efficient synthesis of Ethyl 4-ethyl-3-oxohexanoate involves the α-alkylation of a readily available precursor, ethyl 3-oxohexanoate. This reaction leverages the acidity of the α-proton to generate an enolate, which then acts as a nucleophile to attack an ethylating agent.

Synthetic Workflow Diagram

G cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Alkylation to Target Molecule Meldrum's Acid Meldrum's Acid Acylation Acylation Meldrum's Acid->Acylation Butyryl Chloride Butyryl Chloride Butyryl Chloride->Acylation Pyridine Pyridine Pyridine->Acylation Base DCM Dichloromethane DCM->Acylation Solvent Ethanol Ethanol Ethanolysis Ethanolysis Ethanol->Ethanolysis Solvent/ Nucleophile Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate_2 Ethyl 3-oxohexanoate Intermediate Intermediate Acylation->Intermediate Acylated Meldrum's Acid Intermediate->Ethanolysis Reflux Ethanolysis->Ethyl 3-oxohexanoate Enolate Formation Enolate Formation Ethyl 3-oxohexanoate_2->Enolate Formation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation Base Absolute Ethanol Absolute Ethanol Absolute Ethanol->Enolate Formation Solvent Ethyl Iodide Ethyl Iodide Alkylation (SN2) Alkylation (SN2) Ethyl Iodide->Alkylation (SN2) Electrophile Ethyl 4-ethyl-3-oxohexanoate Ethyl 4-ethyl-3-oxohexanoate Enolate Formation->Alkylation (SN2) Nucleophilic Attack Alkylation (SN2)->Ethyl 4-ethyl-3-oxohexanoate

Caption: Synthetic workflow for Ethyl 4-ethyl-3-oxohexanoate.

Protocol 1: Synthesis of Ethyl 3-oxohexanoate (Precursor)

This protocol is adapted from a known procedure for preparing β-keto esters from Meldrum's acid.[5] This method is often preferred over a Claisen condensation for its high yields and avoidance of self-condensation byproducts.

Materials:

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Dichloromethane (DCM)

  • Pyridine

  • Butyryl chloride

  • Absolute Ethanol

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Procedure:

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

    • Add pyridine (1.1 eq) to the solution. The pyridine acts as a base to neutralize the HCl byproduct generated during the acylation.

    • Cool the mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side reactions.

    • Add butyryl chloride (1.05 eq) dropwise to the cooled solution. The slow addition maintains temperature control.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate:

    • Wash the reaction mixture with a dilute solution of hydrochloric acid to remove excess pyridine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the acylated Meldrum's acid as an oil.

  • Ethanolysis:

    • Dissolve the crude oil in absolute ethanol.

    • Reflux the ethanolic solution for 6 hours. The ethanol acts as both a solvent and a nucleophile, leading to the ring-opening of the acylated Meldrum's acid, followed by decarboxylation to form the β-keto ester.[6]

    • After reflux, remove the ethanol by rotary evaporation.

    • Purify the resulting residue by vacuum distillation to obtain pure ethyl 3-oxohexanoate.[5]

Protocol 2: Synthesis of Ethyl 4-ethyl-3-oxohexanoate via α-Alkylation

This protocol is a logical extension based on standard procedures for the alkylation of β-keto ester enolates. The choice of base and alkylating agent is critical for success.

Materials:

  • Ethyl 3-oxohexanoate (from Protocol 1)

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Absolute Ethanol (if using NaOEt) or Anhydrous THF (if using NaH)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, prepare a solution of sodium ethoxide (1.05 eq) in absolute ethanol. Causality: Sodium ethoxide is a strong enough base to deprotonate the α-carbon of the β-keto ester, forming the nucleophilic enolate. Using ethanol as the solvent prevents transesterification.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl 3-oxohexanoate (1.0 eq) dropwise to the stirred solution. The formation of the enolate is typically rapid.

  • Alkylation:

    • To the enolate solution, add ethyl iodide (1.1 eq) dropwise. Causality: Ethyl iodide is an effective electrophile for the Sₙ2 reaction with the enolate. An iodide is an excellent leaving group, facilitating the reaction.[7]

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours. The progress of the alkylation should be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride. This neutralizes any remaining base.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude product, Ethyl 4-ethyl-3-oxohexanoate, can be purified by vacuum distillation.

Applications in Synthetic Chemistry

Ethyl 4-ethyl-3-oxohexanoate is a precursor to a variety of more complex molecules. Its true value lies in the subsequent transformations it can undergo.

Application Workflow Diagram

G Start Ethyl 4-ethyl-3-oxohexanoate Hydrolysis Saponification/ Acidification Start->Hydrolysis Reduction Ketone Reduction (e.g., NaBH4) Start->Reduction Condensation Cyclocondensation (e.g., with Urea/Guanidine) Start->Condensation Decarboxylation Heating Hydrolysis->Decarboxylation β-Ketoacid Intermediate Ketone 4-Ethyl-3-hexanone Decarboxylation->Ketone Alcohol Substituted Alcohol Reduction->Alcohol Heterocycle Substituted Pyrimidines/ Heterocycles Condensation->Heterocycle

Caption: Potential synthetic transformations of Ethyl 4-ethyl-3-oxohexanoate.

Protocol 3: Krapcho Decarboxylation to Synthesize 4-Ethyl-3-hexanone

A common and highly useful transformation of β-keto esters is their conversion to ketones. This is typically achieved through hydrolysis of the ester to a β-keto acid, which readily decarboxylates upon heating.

Procedure:

  • Saponification (Ester Hydrolysis):

    • Dissolve Ethyl 4-ethyl-3-oxohexanoate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Decarboxylation:

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This protonates the carboxylate to form the unstable β-keto acid.

    • Gently heat the acidic solution. Vigorous evolution of carbon dioxide will be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.

  • Isolation:

    • Cool the mixture and extract the product, 4-ethyl-3-hexanone, with an organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and purify by distillation.

Application in Drug Development

β-Keto esters are pivotal intermediates in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[6][8] For instance, the condensation of β-keto esters with urea or guanidine derivatives is a classic method for synthesizing pyrimidine and pyrimidone rings. These scaffolds are present in a vast array of bioactive molecules, including anti-inflammatory, analgesic, and antiviral agents.

The structure of Ethyl 4-ethyl-3-oxohexanoate makes it a suitable precursor for pyrimidines substituted with two different alkyl groups, which can be crucial for tuning the pharmacological properties (e.g., receptor binding, metabolic stability) of a potential drug candidate.[8]

Conclusion

Ethyl 4-ethyl-3-oxohexanoate represents a strategically valuable, though not commonly cataloged, intermediate in organic synthesis. Its preparation via the robust and well-understood chemistry of β-keto ester alkylation provides a reliable route to this compound. The subsequent chemical manipulations, particularly decarboxylation to ketones and cyclocondensation to form heterocycles, open avenues for the synthesis of diverse and complex target molecules. For researchers in drug discovery and process development, mastering the synthesis and application of such tailored intermediates is essential for the efficient construction of novel chemical entities.

References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl (E)-(−)-4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-4-oxohexanoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • Dong, G., & Shang, M. (2016). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Retrieved from [Link]

  • Wiley Online Library. (n.d.). In Situ Generation of Alkyl–λ3–Iodanes as Soft and Highly Reactive Electrophiles. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 3-oxo-, ethyl ester. WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-methyl-3-oxohexanoate (C9H16O3). Retrieved from [Link]

  • ChemBK. (n.d.). ethyl 4-ethyl-3-oxo-hexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-oxohexanoate, 3249-68-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3053910A - Method of manufacturing alkyl iodides.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improvement on the synthesis of (E)-alk-3-enoic acids. RSC Publishing. Retrieved from [Link]

  • ChemBK. (n.d.). ethyl 4-ethyl-3-oxo-hexanoate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Ethyl 4-ethyl-3-oxohexanoate in the Synthesis of Novel Pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the application of Ethyl 4-ethyl-3-oxohexanoate as a strategic starting material in the synthesis of specifically subs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of Ethyl 4-ethyl-3-oxohexanoate as a strategic starting material in the synthesis of specifically substituted pyrimidine derivatives, a class of heterocyclic compounds with significant and diverse biological activities.[1][2][3][4][5] The unique substitution pattern of Ethyl 4-ethyl-3-oxohexanoate allows for the direct incorporation of ethyl and propyl groups onto the pyrimidine core, offering a streamlined route to novel chemical entities for drug discovery programs. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for cyclocondensation reactions, and a discussion of the potential pharmaceutical relevance of the resulting 5-ethyl-6-propyl-pyrimidin-4-one scaffold.

Introduction: The Enduring Importance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is a privileged structure in a vast array of pharmaceutical agents.[1][3][5] Its ability to engage in various biological interactions has led to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][4][5] The biological activity of pyrimidine derivatives is often finely tuned by the nature and position of substituents on the ring.[1][5] Therefore, synthetic methodologies that allow for the precise and efficient introduction of diverse substituents are of paramount importance in drug discovery.

β-Keto esters are versatile and widely used precursors for the synthesis of pyrimidines.[6][7][8] Classical reactions such as the Biginelli and Pinner syntheses provide robust and reliable methods for the construction of the pyrimidine ring from these starting materials.[6][9][10][11] Ethyl 4-ethyl-3-oxohexanoate, with its specific dialkyl substitution adjacent to the ketone and ester functionalities, is a valuable, albeit less common, building block for the creation of pyrimidines with a unique 5-ethyl-6-propyl substitution pattern. This guide will focus on the practical application of this reagent in the synthesis of novel pyrimidin-4-one derivatives.

Chemical Properties and Reactivity of Ethyl 4-ethyl-3-oxohexanoate

Ethyl 4-ethyl-3-oxohexanoate is a β-keto ester characterized by the presence of an ethyl group at the alpha-position to the ester and a propyl group at the gamma-position. This specific substitution pattern is key to its utility in generating highly substituted heterocyclic systems.

Property Value
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS Number 91007-16-8
Appearance Colorless to pale yellow liquid
Boiling Point 95-96.5 °C at 9.3 Torr

The reactivity of Ethyl 4-ethyl-3-oxohexanoate is primarily dictated by the β-keto ester moiety. The methylene group situated between the two carbonyl groups is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a variety of condensation reactions. Furthermore, the ketone and ester carbonyls are electrophilic and can react with nucleophiles. It is this dual reactivity that is exploited in cyclocondensation reactions to form the pyrimidine ring.

Synthetic Application: Synthesis of 5-Ethyl-6-propyl-pyrimidin-4-one Derivatives

The most direct and powerful application of Ethyl 4-ethyl-3-oxohexanoate in pharmaceutical synthesis is its use in the construction of 5,6-dialkyl-substituted pyrimidin-4-ones. These compounds are of significant interest due to the established biological activities of related substituted pyrimidines.[12][13][14][15] The synthesis is typically achieved through a base-catalyzed cyclocondensation reaction with a suitable nitrogen-containing reagent, such as urea or a substituted amidine.[16]

Reaction Scheme and Mechanism

The general reaction involves the condensation of Ethyl 4-ethyl-3-oxohexanoate with urea in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration to yield the final pyrimidin-4-one product.

Diagram 1: General Reaction Scheme for the Synthesis of 5-Ethyl-6-propyl-pyrimidin-4-one

G reactant1 Ethyl 4-ethyl-3-oxohexanoate reagents + reactant1->reagents reactant2 Urea arrow NaOEt, EtOH Reflux reactant2->arrow product 5-Ethyl-6-propyl-2-hydroxy-pyrimidin-4-one (5-Ethyl-6-propyl-pyrimidin-4(3H)-one) reagents->reactant2 arrow->product

Caption: Synthesis of 5-Ethyl-6-propyl-pyrimidin-4-one from Ethyl 4-ethyl-3-oxohexanoate and urea.

The mechanism of this reaction, a variation of the Pinner pyrimidine synthesis, begins with the formation of sodium ethoxide, a strong base, which then facilitates the condensation.

Diagram 2: Proposed Reaction Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Dehydration & Tautomerization A Ethyl 4-ethyl-3-oxohexanoate + EtO- B Enolate Intermediate A->B Deprotonation C Urea + Enolate D Acyclic Intermediate C->D Addition E Intramolecular Nucleophilic Attack D->E F Cyclic Intermediate E->F G Elimination of H2O and EtOH F->G H Final Pyrimidin-4-one Product G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 4-Ethyl-3-oxohexanoate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8). This β-keto ester is a critical building block in the development of advanced pharmaceutical agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8). This β-keto ester is a critical building block in the development of advanced pharmaceutical agents. Most notably, it is the key intermediate in the synthesis of KB-0742, a potent, selective, orally bioavailable small molecule inhibitor of CDK9 used to target MYC-dependent and castration-resistant prostate cancers (1).

This guide provides a self-validating protocol and addresses the mechanistic causality behind common side reactions—such as O-acylation and incomplete decarboxylation—ensuring high-fidelity scale-up.

Section 1: Experimental Workflow & Mechanistic Pathway

The standard preparation relies on the activation of 2-ethylbutanoic acid using 1,1'-Carbonyldiimidazole (CDI), followed by a Claisen-type condensation with the magnesium enolate of potassium monoethyl malonate (2).

G A 2-Ethylbutanoic Acid + CDI B Acyl Imidazole Intermediate A->B THF, 0°C to rt I Hydrolysis (Side Reaction) A->I Moisture / Wet THF E C-Acylation (Target Pathway) B->E + Mg Enolate G O-Acylation (Side Reaction) B->G Poor Mg Chelation C Potassium Monoethyl Malonate + MgCl2 D Magnesium Enolate Complex C->D Base / THF D->E D->G F Ethyl 4-ethyl-3-oxohexanoate (Product) E->F Acidic Workup (-CO2) H Enol Ester Byproduct G->H J Recovered Starting Material I->J

Workflow of Ethyl 4-ethyl-3-oxohexanoate synthesis highlighting major side reaction pathways.

Section 2: Self-Validating Experimental Protocol

Do not proceed to subsequent steps without confirming the validation checkpoints. This ensures causality is respected and prevents the propagation of errors.

Step 1: CDI Activation of 2-Ethylbutanoic Acid

  • Procedure: Dissolve 2-ethylbutanoic acid (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C. Add CDI (1.5 eq) portion-wise over 20 minutes. Warm to room temperature and stir for 16 h.

  • Causality: Cooling to 0 °C controls the exothermic release of CO₂ and prevents thermal degradation of the highly reactive acyl imidazole. The extended 16-hour stir ensures complete conversion.

  • Validation Checkpoint: Aliquot 50 µL of the reaction mixture into 1 mL of anhydrous methanol. LC-MS analysis should show the methyl ester of 2-ethylbutanoic acid (formed via rapid methanolysis of the acyl imidazole). If unreacted carboxylic acid is observed, activation is incomplete.

Step 2: Magnesium Enolate Formation

  • Procedure: In a separate rigorously dried flask, combine anhydrous MgCl₂ (1.0 eq) and potassium 3-ethoxy-3-oxopropanoate (1.3 eq) in THF. Stir at room temperature until a homogeneous complex forms.

  • Causality: MgCl₂ acts as a bidentate chelating agent. The Mg²⁺ ion coordinates the two oxygen atoms of the malonate, locking it into a rigid conformation. This drastically increases the nucleophilicity of the central α-carbon while sterically shielding the oxygens, thereby suppressing O-acylation.

  • Validation Checkpoint: The solution must become completely homogeneous. A persistent cloudy suspension indicates wet or degraded MgCl₂, which will fail to chelate properly.

Step 3: Condensation and Decarboxylation

  • Procedure: Transfer the acyl imidazole solution (Step 1) to the magnesium enolate complex (Step 2). Stir at room temperature for 12 h. Quench by adding 1M HCl until the aqueous layer reaches pH 1–2. Stir vigorously for 2 hours.

  • Causality: The acidic quench protonates the magnesium alkoxide to terminate the reaction and catalyzes the decarboxylation of the intermediate β-keto acid into the final β-keto ester. Vigor is required because the mixture is biphasic; CO₂ evolution must be driven to completion.

  • Validation Checkpoint: Gas evolution (CO₂) should be visible. LC-MS of the organic layer must show the target product mass [M+H]⁺ = 187.1. If a mass of 231.1 is observed, decarboxylation is incomplete.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing a high ratio of O-acylated enol ester instead of the desired C-acylated product? Answer: This is the most common side reaction in malonate-based condensations. It is almost exclusively caused by poor chelation of the malonate intermediate. Ensure that your MgCl₂ is strictly anhydrous (99.9% purity). Hydrated magnesium chloride fails to form the rigid bidentate complex required to shield the oxygen atoms, leaving them vulnerable to nucleophilic attack by the acyl imidazole.

Q2: My LC-MS shows a dominant byproduct with a mass of [M+44]. What is this impurity and how do I remove it? Answer: A mass of [M+44] (m/z 231.1) indicates incomplete decarboxylation of the intermediate β-keto acid (retaining the carboxylate group). This occurs when the acidic workup is too brief, the stirring is insufficient to overcome the biphasic barrier, or the pH is insufficiently low. Resolution: Re-subject the crude organic mixture to 1M HCl and stir vigorously at 40 °C for 1–2 hours until gas evolution ceases entirely.

Q3: The activation step with CDI seems to stall, yielding mostly recovered 2-ethylbutanoic acid. How can I prevent this? Answer: CDI is highly hygroscopic and degrades into imidazole and CO₂ upon exposure to ambient moisture. If your CDI has degraded, the stoichiometry will be insufficient for complete activation. Furthermore, wet THF will immediately hydrolyze the newly formed acyl imidazole back to the starting carboxylic acid. Resolution: Always use fresh, properly stored CDI and strictly anhydrous solvents (<50 ppm water).

Section 4: Quantitative Reaction Parameters & Side Reaction Profiling

The following table summarizes the causal relationship between reaction parameters, expected yields, and the primary side reactions encountered during synthesis.

Reaction ParameterTarget ConditionSuboptimal ConditionPrimary Consequence (Side Reaction)Expected Yield
Solvent Moisture < 50 ppm (Anhydrous)> 500 ppmHydrolysis of Acyl Imidazole> 85% vs < 40%
MgCl₂ Quality Anhydrous (99.9%)Hexahydrate / WetO-acylation (Enol ester formation)> 85% vs < 30%
CDI Stoichiometry 1.5 equivalents1.0 equivalentIncomplete activation of acid~ 85% vs ~ 60%
Workup pH pH 1–2 (Aqueous HCl)pH 5–6Incomplete decarboxylation ([M+44])> 85% vs < 50%
References
  • Richters, A., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." Journal of Medicinal Chemistry (2023).[Link]

  • Richters, A., et al. "Modulating Androgen Receptor-Driven Transcription in Prostate Cancer with Selective CDK9 Inhibitors." DSpace@MIT (2021).[Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-ethyl-3-oxohexanoate

Welcome to the technical support guide for the synthesis of Ethyl 4-ethyl-3-oxohexanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-ethyl-3-oxohexanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The primary route to this β-keto ester is the Claisen condensation of ethyl butyrate, a classic yet nuanced carbon-carbon bond-forming reaction.

Core Synthesis Pathway: The Claisen Condensation

The synthesis of Ethyl 4-ethyl-3-oxohexanoate is achieved through the base-catalyzed self-condensation of ethyl butyrate. The reaction proceeds by forming an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[1][2] The subsequent elimination of an ethoxide group yields the desired β-keto ester.[3]

A critical feature of the Claisen condensation is that it requires a stoichiometric amount of base, not a catalytic amount.[1] This is because the final product, the β-keto ester, has α-protons that are significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[2] The base deprotonates the product, forming a highly resonance-stabilized enolate.[1][3] This final, irreversible acid-base step is the thermodynamic driving force that pulls the entire reaction equilibrium toward the product.[3][4]

Troubleshooting Guide & Common Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is a common issue that can point to several root causes related to reagents, reaction conditions, or the equilibrium of the reaction itself.

Possible Cause 1: Ineffective Base or Deprotonation

  • Explanation: The first step, the deprotonation of the α-hydrogen on ethyl butyrate, is crucial. If the base is not strong enough or has been deactivated, enolate formation will be minimal.[5] Sodium ethoxide (NaOEt) is commonly used, but it must be anhydrous. Any moisture in the solvent or on the glassware will quench the base, halting the reaction.[6][7]

  • Solution:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents.

    • Verify Base Activity: Use freshly opened or properly stored sodium ethoxide. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA), which can often improve yields.[5][8] However, be aware that LDA is typically used in mixed Claisen condensations to prevent unwanted enolization of the electrophilic ester.[1]

    • Use Stoichiometric Base: At least one full equivalent of base is required to deprotonate the final β-keto ester product, which drives the reaction forward.[3] Using catalytic amounts will result in very poor yields.

Possible Cause 2: Unfavorable Equilibrium

  • Explanation: The Claisen condensation is a series of equilibrium steps until the final deprotonation of the product.[4] If the reaction temperature is too high, it can favor the reverse reaction (retro-Claisen condensation).

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature. While initial heating may be required, excessive heat can be detrimental.

    • Product Sequestration: The final acid-base step drives the reaction. Ensure enough base is present to fully deprotonate the product as it forms.[2][4]

Q2: I'm observing significant side products in my crude NMR. What are they and how can I minimize them?

Side reactions can compete with the desired condensation, consuming starting material and complicating purification.

Possible Cause 1: Transesterification

  • Explanation: If the alkoxide base does not match the alkoxy group of the ester (e.g., using sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of ester products.[4]

  • Solution:

    • Match Base to Ester: Always use the corresponding alkoxide base. For the synthesis from ethyl butyrate, use sodium ethoxide (NaOEt).[1][4] This ensures that even if the base attacks the ester carbonyl, the leaving group and the nucleophile are identical, resulting in no net change.

Possible Cause 2: Hydrolysis

  • Explanation: Using a hydroxide base (like NaOH or KOH) is unsuitable because it will saponify (hydrolyze) the ester starting material to a carboxylate salt, which is unreactive in the Claisen condensation.[4]

  • Solution:

    • Avoid Hydroxide Bases: Strictly use alkoxide bases or other strong, non-hydroxide bases like NaH.[4][5]

Q3: The purification of my product by column chromatography is difficult, and the yield is poor after purification. Are there better methods?

β-keto esters can be challenging to purify due to their potential for tautomerization and moderate polarity.

Possible Cause 1: Inefficient Separation

  • Explanation: The polarity of the β-keto ester might be too close to that of unreacted starting material or certain side products, leading to poor separation on a silica gel column.

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to improve separation. Monitoring with Thin Layer Chromatography (TLC) is essential.[9]

    • Distillation: Given that Ethyl 4-ethyl-3-oxohexanoate is an oil, vacuum distillation is often a highly effective method for purification on a sufficient scale, separating it from less volatile impurities.

Possible Cause 2: Product Instability

  • Explanation: β-keto esters can be sensitive to acidic or basic conditions, which might be present on silica gel, potentially causing decomposition during long purification times.

  • Solution:

    • Neutralize Before Purification: Ensure the acidic workup step is followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) and water to remove all acid before concentrating and attempting purification.

    • Use Deactivated Silica: If column chromatography is necessary, consider using silica gel that has been treated with a small amount of triethylamine to neutralize acidic sites.

Frequently Asked Questions (FAQs)

Q: Why can't I use an ester with only one α-hydrogen for this reaction? A: The reaction would give a very poor yield.[10] The thermodynamic driving force for the Claisen condensation is the final deprotonation of the β-keto ester product.[3][4] This product must have an acidic proton between the two carbonyl groups. If the starting ester has only one α-hydrogen, the resulting β-keto ester will have no protons on the α-carbon, making this crucial, final deprotonation step impossible.[1][4]

Q: Can I use a different starting ester, like methyl butyrate? A: Yes, but you must change your base accordingly. If you use methyl butyrate, you must use sodium methoxide as the base to avoid transesterification side products.[4] The final product would be Methyl 4-ethyl-3-oxohexanoate.

Q: What is the purpose of the final acidic workup step? A: The immediate product of the reaction is the enolate salt of the β-keto ester, which is stabilized in the basic reaction mixture.[11] The final step involves adding an aqueous acid (like dilute HCl or H₂SO₄) to protonate this enolate, neutralizing the reaction and yielding the final, neutral β-keto ester product.[1]

Q: Are there alternative synthesis methods for β-keto esters? A: Yes, other methods exist, though the Claisen condensation is the most direct from a simple ester. Alternatives include the acylation of ketone enolates or the reaction of ketones with reagents like ethyl chloroformate or diethyl carbonate in the presence of a strong base.[9] Continuous flow reactors are also emerging as a highly efficient alternative to traditional batch synthesis for β-keto esters, offering significantly reduced reaction times and increased yields.[12]

Data & Protocols

Troubleshooting Summary Table
SymptomPossible CauseRecommended Solution
Low / No Yield Insufficient or deactivated base.Use a full equivalent of fresh, anhydrous sodium ethoxide or a stronger base like NaH. Ensure all glassware and solvents are dry.[3][6][7]
Unfavorable reaction equilibrium.Maintain proper temperature control; avoid excessive heat.
Multiple Products Transesterification from mismatched base/ester.Use a base with the same alkoxide as the ester (e.g., NaOEt for ethyl esters).[4]
Hydrolysis from using a hydroxide base.Never use NaOH or KOH; use an alkoxide base.[4]
Purification Issues Poor separation by chromatography.Optimize TLC solvent system; consider vacuum distillation as an alternative to chromatography.[9]
Product decomposition on silica gel.Neutralize crude product thoroughly before purification; consider using deactivated silica.
Detailed Experimental Protocol: Claisen Condensation of Ethyl Butyrate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation:

    • Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours and allow to cool under an inert atmosphere (Nitrogen or Argon).

    • To the reaction flask, add sodium ethoxide (1.0 equivalent) and anhydrous ethanol.

  • Reaction:

    • Begin stirring the sodium ethoxide suspension.

    • Add ethyl butyrate (2.0 equivalents) dropwise to the flask over 30 minutes.

    • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly quench the reaction by adding 1M HCl (aq.) until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel using an appropriate eluent system (e.g., 5-15% ethyl acetate in hexanes).

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism of the Claisen condensation.

Claisen_Mechanism Claisen Condensation Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_drive Step 4: Driving Force cluster_workup Step 5: Acidic Workup Ester Ethyl Butyrate Enolate Ester Enolate (Nucleophile) Ester->Enolate Base (EtO⁻) -EtOH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Ester2 Second Ethyl Butyrate (Electrophile) Ester2->Tetrahedral Product β-Keto Ester Tetrahedral->Product -EtO⁻ FinalEnolate Resonance-Stabilized Product Enolate Product->FinalEnolate Base (EtO⁻) (Irreversible) FinalProduct Final Product: Ethyl 4-ethyl-3-oxohexanoate FinalEnolate->FinalProduct H₃O⁺

Caption: Key steps in the Claisen condensation mechanism.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Base Was a full equivalent of fresh, anhydrous base used? Start->Check_Base Check_Conditions Were anhydrous solvents & glassware used? Check_Base->Check_Conditions Yes Sol_Base Solution: Use ≥1 eq. of fresh base (NaOEt, NaH). Check_Base->Sol_Base No Check_Ester Does the starting ester have ≥2 α-hydrogens? Check_Conditions->Check_Ester Yes Sol_Anhydrous Solution: Thoroughly dry all reagents and apparatus. Check_Conditions->Sol_Anhydrous No Check_Workup Was the final product enolate protonated in an acid wash? Check_Ester->Check_Workup Yes Sol_Ester Root Cause: Reaction cannot be driven to completion. Choose a different starting material. Check_Ester->Sol_Ester No Sol_Workup Solution: Ensure final H₃O⁺ workup to isolate neutral product. Check_Workup->Sol_Workup No Success Yield Improved Check_Workup->Success Yes Sol_Base->Success Sol_Anhydrous->Success Sol_Workup->Success

Sources

Troubleshooting

Technical Support Center: Ethyl 4-ethyl-3-oxohexanoate Synthesis &amp; Purification

Welcome to the Technical Support Center for Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8). This sterically hindered β -keto ester is a critical building block in the synthesis of advanced pyrazolo[1,5-a]pyrimidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8). This sterically hindered β -keto ester is a critical building block in the synthesis of advanced pyrazolo[1,5-a]pyrimidine derivatives, including the highly selective, orally bioavailable CDK9 inhibitor KB-0742 used in oncology research[1][2].

Due to its dual carbonyl functionality and acidic α -protons, isolating and purifying this intermediate requires precise control over thermal and chemical environments. This guide is engineered for researchers and process chemists to troubleshoot and optimize their purification workflows, preventing common pitfalls such as thermal decarboxylation, tautomerization-induced chromatographic streaking, and transesterification[3][4].

I. Physicochemical Properties Reference

To establish a baseline for your purification parameters, refer to the validated physicochemical data below[5].

PropertyValue
CAS Number 91007-16-8
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Boiling Point 95 - 96.5 °C (at 9.3 Torr)
Density ~0.957 g/cm³
Appearance Clear to slightly yellow liquid
II. Troubleshooting FAQs

Q1: During vacuum distillation, my yield of ethyl 4-ethyl-3-oxohexanoate drops significantly, and I observe the formation of a highly volatile byproduct. What is the mechanism of this degradation, and how can it be prevented? A1: You are observing thermal decarboxylation . β -keto esters are inherently susceptible to the loss of carbon dioxide when subjected to high temperatures, especially if trace amounts of acidic or basic salts remain from the aqueous workup[3]. The degradation mechanism proceeds via a six-membered cyclic transition state of the enol tautomer, leading to the cleavage of the ester group and the release of CO2 to form a volatile ketone.

  • Causality & Solution: To prevent this, ensure your crude mixture is strictly neutralized before distillation. Distillation must be performed under high vacuum to lower the boiling point. Ethyl 4-ethyl-3-oxohexanoate distills at 95–96.5 °C at 9.3 Torr[5]. If your vacuum pump cannot achieve <10 Torr, the required pot temperature will exceed the thermal stability threshold of the compound. We recommend passing the crude oil through a short plug of neutral alumina prior to distillation to remove catalytic salts, and utilizing a wiped-film evaporator (WFE) for scale-up to minimize thermal residence time.

Q2: I am seeing unexpected methyl or isopropyl ester impurities in my final NMR, despite using ethyl 4-ethyl-3-oxohexanoate as the starting material. Where are these coming from? A2: This is a classic case of inadvertent transesterification . β -keto esters contain highly electrophilic carbonyl carbons that readily undergo nucleophilic acyl substitution. If you use alcoholic solvents (e.g., methanol, ethanol, isopropanol) during extraction, washing, or as a chromatography eluent modifier, the alcohol can attack the ester carbonyl, displacing the ethoxy group[4][6].

  • Causality & Solution: While the 4-ethyl group provides some steric hindrance, it does not offer complete kinetic protection against transesterification[4][6]. You must strictly exclude nucleophilic alcoholic solvents from your workup and purification workflows. Rely exclusively on non-nucleophilic solvent systems such as hexane/ethyl acetate (EtOAc) or dichloromethane (DCM)[1][7].

Q3: When purifying via silica gel flash chromatography, the product streaks severely, leading to co-elution with starting materials like 2-ethylbutanoic acid. How can I sharpen the peaks? A3: β -keto esters exist in a dynamic keto-enol equilibrium. The enol form acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the free silanol groups on standard unmodified silica gel stationary phases.

  • Causality & Solution: This differential binding between the keto and enol forms causes severe band broadening (streaking). To create a self-validating, reproducible chromatographic protocol, use a tightly controlled step gradient. A proven method for this specific compound is a gradient of 0% to 10% EtOAc in hexanes[1]. Furthermore, to prevent co-elution with acidic impurities (like unreacted 2-ethylbutanoic acid), pre-treat the crude mixture with a mild sodium bicarbonate wash to extract the acid into the aqueous layer prior to loading it onto the column.

III. Self-Validating Experimental Protocols
Protocol A: Synthesis Workup & Liquid-Liquid Extraction

Objective: Isolate the crude β -keto ester while preventing transesterification and removing acidic precursors.

  • Quench: Upon completion of the enolate addition to the activated 2-ethylbutanoic acid[1], quench the reaction strictly with 1M aqueous HCl to pH 3-4 to decompose the intermediate chelates.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Critical Control Point: Do not use methanol or ethanol to rinse glassware at any point during this stage, as residual alcohols will trigger transesterification.

  • Neutralization Wash: Wash the combined organic layers with saturated aqueous NaHCO3. This step is self-validating: the cessation of CO2 evolution (bubbling) confirms the successful neutralization and removal of unreacted 2-ethylbutanoic acid.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C to yield the crude product.

Protocol B: High-Vacuum Fractional Distillation

Objective: Achieve >95% purity while preventing thermal decarboxylation.

  • Pre-treatment: Ensure the crude oil is completely free of residual salts by passing it through a short plug of neutral alumina.

  • Setup: Equip a short-path distillation apparatus with a Vigreux column to provide theoretical plates without causing an excessive pressure drop.

  • Vacuum Equilibration: Apply a high vacuum (Target: 9.3 Torr or lower)[5]. Allow the system to equilibrate before applying heat.

  • Fraction Collection: Gradually increase the oil bath temperature. Collect the forerun (residual solvents and low-boiling impurities) below an 80 °C vapor temperature. Collect the main fraction of Ethyl 4-ethyl-3-oxohexanoate at a vapor temperature of 95–96.5 °C[5].

  • Validation: Verify purity via 1H NMR (CDCl3), specifically confirming the integration of the characteristic methylene protons of the β -keto system (typically around δ 3.4 ppm)[6].

IV. Process Workflows & Logical Relationships

G A Crude Reaction Mixture (Contains 2-ethylbutanoic acid) B Aqueous Quench (1M HCl) & EtOAc Extraction A->B C NaHCO3 Wash (Removes acidic impurities) B->C D Flash Chromatography (0-10% EtOAc/Hexane) C->D E Vacuum Distillation (95-96.5 °C @ 9.3 Torr) D->E F Pure Ethyl 4-ethyl-3-oxohexanoate (>95% Purity) E->F

Workflow for the isolation and purification of ethyl 4-ethyl-3-oxohexanoate.

G Start Ethyl 4-ethyl-3-oxohexanoate (Target Molecule) Path1 Excessive Heat + Trace Acid/Base (Distillation Error) Start->Path1 Path2 Exposure to Alcoholic Solvents (Workup Error) Start->Path2 End1 Thermal Decarboxylation (Yields 3-ethylpentan-2-one + CO2) Path1->End1 End2 Transesterification (Yields Mixed Alkyl Esters) Path2->End2

Common chemical degradation pathways of beta-keto esters during purification.

V. References
  • ChemBK. ethyl 4-ethyl-3-oxo-hexanoate - Physico-chemical Properties. Available at: [Link]

  • ResearchGate. Modulating Androgen Receptor-Driven Transcription in Prostate Cancer with Selective CDK9 Inhibitors. Available at: [Link]

  • Google Patents (US5965767A). Beta ketoester compositions and method of manufacture. Available at:

  • ACS Publications. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity. Available at:[Link]

  • NIH (PMC). Recent advances in the transesterification of β-keto esters. Available at: [Link]

Sources

Optimization

🛠️ Technical Support Center: Troubleshooting Ethyl 4-ethyl-3-oxohexanoate Purification

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8)[1]. As a β -keto ester, this molecule presents unique chromatographic challenges due to its dynamic structural equilibrium.

Rather than treating purification issues as standard impurity problems, this guide addresses the root physicochemical cause: keto-enol tautomerism .

Knowledge Base: The Mechanistic Root of Purification Artifacts

Ethyl 4-ethyl-3-oxohexanoate exists in a thermodynamic equilibrium between its keto and enol forms. The enol tautomer is stabilized by a six-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

This structural shift fundamentally alters the molecule's polarity. When the kinetic rate of interconversion between these two forms ( kobs​ ) is roughly equivalent to the timescale of the chromatographic separation (column residence time), the molecules interconvert while migrating through the stationary phase. This leads to severe peak broadening, peak splitting, or continuous streaking[2][3].

G cluster_tautomerism Keto-Enol Tautomerism of Ethyl 4-ethyl-3-oxohexanoate cluster_chromatography Chromatographic Timescale vs. Interconversion Rate Keto Keto Tautomer (More Polar, H-bond Acceptor) Enol Enol Tautomer (Less Polar, Intramolecular H-bond) Keto->Enol Forward Rate (k1) Slow Slow Interconversion (Two distinct peaks) Keto->Slow Enol->Keto Reverse Rate (k-1) Enol->Slow Intermediate Intermediate Interconversion (Broad/Split peak, Streaking) Slow->Intermediate Rate ≈ Column Residence Time Fast Fast Interconversion (Acid/Temp Modified -> Single Peak) Intermediate->Fast Add Acid Modifier / Increase Temp

Thermodynamic equilibrium of keto-enol tautomers and its kinetic impact on chromatography.

Quantitative Comparison of Tautomeric States

To successfully purify this compound, you must exploit the differences between these two states or force them to behave as one.

PropertyKeto TautomerEnol TautomerChromatographic Impact
Structural State Two distinct carbonyls (C=O)Alkene (C=C) + Hydroxyl (OH)Dictates interaction with the stationary phase.
Hydrogen Bonding H-bond acceptor onlyIntramolecular H-bondEnol "hides" its polar groups, reducing overall polarity.
Normal-Phase (Silica) More polar; stronger retentionLess polar; weaker retentionKeto form elutes later; intermediate conversion causes streaking.
Reverse-Phase (C18) Less lipophilic; earlier elutionMore lipophilic; later elutionEnol form elutes later; intermediate conversion causes peak tailing.
NMR Signature ( 1 H) Alpha-protons (~3.4 ppm)Alkene proton (~5.0 ppm), OH (~12 ppm)Both sets of peaks visible; ratio depends on solvent polarity[4].

Diagnostic FAQ: Troubleshooting Chromatography

Q1: My RP-HPLC chromatogram shows a split peak for pure Ethyl 4-ethyl-3-oxohexanoate. Is my sample degrading? A1: Likely not. This is a classic artifact of β -keto ester tautomerism[5]. Because the enol form is more lipophilic (due to internal hydrogen bonding masking the polar oxygen atoms), it is retained longer on a C18 column than the keto form. If the interconversion rate on the column is similar to the separation time, the molecules swap states mid-run, creating a "bridge" or split peak.

Q2: How can I prove the split peak is caused by tautomerism and not a co-eluting impurity? A2: Use a self-validating temperature test . Inject your sample at 20°C, and then perform a second injection at 45°C.

  • Causality: Increasing the temperature accelerates the kinetic interconversion rate ( kobs​ ).

  • Validation: If the valley between the two peaks rises and they coalesce into a single, sharper peak at 45°C, tautomerism is confirmed. If the two peaks remain perfectly resolved with the exact same area ratio, you have a structural isomer or impurity[5].

Q3: I am experiencing severe streaking during normal-phase silica gel flash chromatography. How do I fix this? A3: Unmodified silica gel contains mildly acidic silanol groups that catalyze the keto-enol interconversion at an intermediate rate—the exact worst-case scenario for resolution[4]. To fix this, you must induce kinetic coalescence . Add 1% Acetic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate). The acid drastically accelerates the interconversion, causing the compound to elute as a single, tight band representing the time-averaged polarity of the equilibrium mixture.

Standard Operating Procedures (SOPs)

SOP 1: RP-HPLC Method Optimization for β -Keto Esters

To achieve accurate purity analysis without tautomeric artifacts, you must force the equilibrium to interconvert faster than the detector can resolve them.

HPLC_Workflow Start Observe Split/Broad Peak in RP-HPLC Check Isolate Cause: Is it Tautomerism or Impurity? Start->Check TestTemp Increase Column Temp (e.g., 25°C -> 45°C) Check->TestTemp TempResult Do peaks coalesce? TestTemp->TempResult TautomerConfirmed Tautomerism Confirmed TempResult->TautomerConfirmed Yes ImpurityConfirmed Likely Co-eluting Impurity (Change Gradient/Column) TempResult->ImpurityConfirmed No ModifyMobile Add 0.1% Formic Acid or TFA to Mobile Phase TautomerConfirmed->ModifyMobile Final Single Sharp Peak Achieved ModifyMobile->Final

Troubleshooting workflow for resolving tautomer-induced peak splitting in HPLC.

Step-by-Step Methodology:

  • Baseline Assessment: Prepare a 1 mg/mL solution of Ethyl 4-ethyl-3-oxohexanoate in Acetonitrile. Run a standard gradient (e.g., 5% to 95% MeCN in Water over 10 mins) at 25°C.

  • Kinetic Acceleration (Chemical): Modify both aqueous and organic mobile phases by adding 0.1% v/v Formic Acid (FA) or Trifluoroacetic acid (TFA) [6].

    • Causality: The protons from the acid act as a catalyst for the enolization/ketonization process. This shrinks the half-life of the interconversion to milliseconds, resulting in a single time-averaged peak.

  • Kinetic Acceleration (Thermal): Set the column oven temperature to 40°C - 45°C .

    • Causality: Elevated thermal energy overcomes the activation barrier for proton transfer, further sharpening the peak[5].

  • Self-Validation: Run the modified method. Calculate the asymmetry factor ( As​ ) of the target peak. An As​ value between 0.9 and 1.2 validates that the tautomeric artifact has been successfully suppressed.

SOP 2: Preparative Flash Chromatography (Silica Gel)

When scaling up purification, standard Hexane/Ethyl Acetate gradients will fail due to silanol-induced streaking.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% v/v Glacial Acetic Acid .

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the acid-modified mobile phase prior to loading the sample.

    • Causality: Pre-equilibrating the column ensures that all active silanol sites are uniformly buffered, preventing localized zones of slow interconversion.

  • Sample Loading: Dissolve the crude Ethyl 4-ethyl-3-oxohexanoate in the minimum amount of the modified mobile phase and load it onto the column.

  • Elution & Self-Validation: Run the gradient.

    • Validation: Spot the collected fractions on a TLC plate (eluted with the same acidic mobile phase). If the compound appears as a single, circular spot rather than a comet-like streak, the kinetic coalescence was successful, and the fractions can be safely pooled. Note: Ensure the pooled fractions are washed with saturated NaHCO3​ during workup to remove the acetic acid before concentration.

References

  • Carradori, S., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC. MDPI / ResearchGate.[Link]

  • Scribd. Electronic Effects on Ketoe-Enol Tautomerism.[Link]

Sources

Troubleshooting

GC-MS Analysis of Ethyl 4-ethyl-3-oxohexanoate: A Technical Guide to Preventing Thermal Decomposition

Issued by the Senior Application Scientist, Analytical Support Division This document serves as a technical support guide for researchers, scientists, and drug development professionals encountering challenges with the G...

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Author: BenchChem Technical Support Team. Date: April 2026

Issued by the Senior Application Scientist, Analytical Support Division

This document serves as a technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 4-ethyl-3-oxohexanoate and structurally related β-keto esters. These compounds are known for their thermal lability, which can lead to significant analytical errors, including poor quantitation, inaccurate peak identification, and misinterpretation of sample purity. This guide provides a structured approach to understanding the root cause of thermal decomposition, troubleshooting common issues, and implementing robust analytical methods to ensure data integrity.

Section 1: The Chemistry of Decomposition - Understanding the "Why"

Q1: My chromatogram shows a small or inconsistent peak for Ethyl 4-ethyl-3-oxohexanoate, accompanied by a prominent, earlier-eluting peak. What is happening to my analyte?

A: This is a classic symptom of in-source thermal decomposition. Ethyl 4-ethyl-3-oxohexanoate, as a β-keto ester, is susceptible to thermal degradation, primarily through a process called decarboxylation. This reaction is especially prevalent in the high-temperature environment of a standard GC inlet.[1][2]

The Primary Decomposition Pathway: Decarboxylation

When heated, β-keto esters can undergo a cyclic, six-membered transition state that facilitates the elimination of carbon dioxide (CO₂), resulting in the formation of an enol, which rapidly tautomerizes to a more stable ketone.[3][4][5] In the case of Ethyl 4-ethyl-3-oxohexanoate, the primary degradation product is 4-ethyl-3-hexanone.

G

Because 4-ethyl-3-hexanone is more volatile and has a lower molecular weight than the parent ester, it will elute earlier from the GC column, presenting as a distinct, often significant, peak in the chromatogram.

Data Presentation: Expected Mass Spectrometry Fragments

To confirm this decomposition, examine the mass spectra of both the parent peak and the suspected degradation product. The table below summarizes the key mass-to-charge ratios (m/z) to look for under standard Electron Ionization (EI) conditions.

CompoundFormulaMolecular Weight ( g/mol )Expected Parent Ion (M+) [m/z]Key Fragment Ions [m/z]
Ethyl 4-ethyl-3-oxohexanoate C₁₀H₁₈O₃186.25186141 (M-OC₂H₅), 114, 85, 57
4-ethyl-3-hexanone C₈H₁₆O128.2112899 (M-C₂H₅), 71, 57 (base peak)

Section 2: Troubleshooting Guide - Pinpointing the Problem

Q2: I suspect decomposition is occurring in the GC inlet. How can I systematically confirm and diagnose this?

A: A methodical approach is crucial to isolate the source of degradation. The GC inlet is the most common culprit due to its high temperature and potentially active surfaces.[1] Follow this workflow to diagnose the issue.

// Nodes A [label="Observe Unexpected Peak\n(e.g., 4-ethyl-3-hexanone)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Perform Inlet Temperature Study\n(e.g., 250°C down to 150°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Does the ratio of\nDegradant:Analyte decrease\nwith lower temperature?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Primary cause is Inlet Temperature.\nOptimize T° or use advanced inlet.", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Decomposition persists even at low T°.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Inspect & Replace Inlet Liner\n- Look for contamination/discoloration\n- Use a highly deactivated liner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Is the liner active?\n(e.g., contains glass wool, residue)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Liner activity is a key factor.\nMaintain regular liner replacement.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Problem persists.\nConsider on-column degradation or\nsample matrix effects.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label=" Yes"]; C -> E [label=" No"]; E -> F; F -> G; G -> H [label=" Yes"]; G -> I [label=" No"]; } . Caption: Troubleshooting workflow for inlet-based decomposition.

Experimental Protocol: Inlet Temperature Ramp Study

This experiment will quantify the effect of inlet temperature on the degradation of your analyte.

StepActionParameterRationale
1Establish Baseline Injector Temp: 250°CThis is a common starting temperature and will likely show significant decomposition.
2Analyze Sample Inject a standard solution of Ethyl 4-ethyl-3-oxohexanoate.Integrate the peak areas of the parent compound and the degradation product (4-ethyl-3-hexanone).
3Calculate Ratio Ratio = (Area of Degradant) / (Area of Parent)This ratio provides a quantitative measure of decomposition.
4Reduce Temperature Decrease Injector Temp to 220°C, 200°C, 180°C, and 150°C.Allow the system to equilibrate at each temperature.
5Repeat Analysis Inject the same standard at each temperature step and recalculate the ratio.A clear trend of decreasing ratio with decreasing temperature confirms thermal decomposition in the inlet.

Liner Inspection and Selection: The inlet liner is a critical component. Active sites on the liner surface, caused by contamination, residual sample matrix, or the use of materials like glass wool, can catalyze the decomposition reaction even at lower temperatures.[6]

  • Action: Regularly replace the inlet liner.

  • Recommendation: Use high-quality, deactivated liners. For thermally labile compounds, avoid liners packed with glass wool unless essential for non-volatile residue trapping, and ensure the wool itself is deactivated.[6]

Section 3: FAQs - Optimized Methodologies & Best Practices

FAQ 1: What are the ideal GC inlet conditions to minimize the thermal decomposition of Ethyl 4-ethyl-3-oxohexanoate?

A: The ideal approach is to reduce the thermal stress on the analyte. This can be achieved by lowering the inlet temperature or, more effectively, by using advanced injection techniques that bypass a hot, sustained injection environment.

Injection TechniquePrincipleAdvantages for Labile Compounds
Low-Temp Split/Splitless Standard inlet run at a reduced temperature (e.g., 150-180°C).Simple to implement on any standard GC.
Programmable Temp. Vaporizer (PTV) Sample is injected into a cooled inlet, which is then rapidly heated to transfer the analytes to the column.[7][8]Minimizes analyte time in a hot environment, reduces discrimination, and allows for large volume injection.[9][10][11]
Cold On-Column (COC) The sample is injected directly into the front of the GC column at oven temperature, completely bypassing a hot inlet.Considered the "gold standard" for thermally labile and high molecular weight compounds as it eliminates the possibility of inlet-based degradation.[10]
FAQ 2: My process requires high-throughput analysis, and optimizing inlet parameters for every batch is not feasible. Is there a chemical solution to prevent decomposition?

A: Yes. Chemical derivatization is an excellent and robust strategy to stabilize thermally labile compounds before GC-MS analysis.[12] The goal is to chemically modify the functional groups responsible for the instability.

Recommended Method: Silylation For β-keto esters, the keto-enol tautomerism provides a reactive site. Silylation targets the hydroxyl group of the enol form, converting it into a stable trimethylsilyl (TMS) enol ether. This modification blocks the decarboxylation pathway and increases the compound's volatility and thermal stability.[13][14][15]

G

Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol provides a general guideline for silylation. Optimization may be required based on sample concentration and matrix.

StepActionDetailsRationale
1Sample Preparation Evaporate the sample solvent to complete dryness under a gentle stream of nitrogen.Water and protic solvents will react with the silylating agent, reducing its efficiency.[12]
2Add Reagent Add 50-100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane catalyst) to the dried sample vial.BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to enhance the reaction rate.[16]
3Reaction Cap the vial tightly and heat at 60-70°C for 30-60 minutes.Heating accelerates the derivatization reaction to ensure it goes to completion.
4Analysis Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.The resulting TMS-ether is much more thermally stable and will not undergo decarboxylation in the inlet.
FAQ 3: Can the mass spectrometer source temperature also contribute to degradation?

A: While the GC inlet is the primary site of thermal stress, the MS ion source is also heated (typically to 200-250°C) to prevent contamination. For extremely labile compounds, this can be a secondary source of degradation. If you have successfully minimized inlet decomposition but still observe evidence of breakdown, consider lowering the MS source temperature. A typical starting point is 230°C; you can experiment by lowering it to 200°C. Be aware that lowering the source temperature too much can lead to contamination and reduced sensitivity over time.

References

  • GC Inlet Maintenance. Element Lab Solutions. [Link]

  • SRI PTV Injector. SRI Instruments. [Link]

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025). Labmate Online. [Link]

  • PTV inlet for GC, different injection modes. Agilent. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Bibel Lab @ Georgia Tech. [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]

  • How Do I Troubleshoot a Problem on My GC-MS? (2019). Wiley Analytical Science. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]

  • Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers. (2011). Journal of Chromatography A, 1218(25), 3857–3863. [Link]

  • GC Troubleshooting Guide. Phenomenex. [Link]

  • Beat the Heat: Cold Injections in Gas Chromatography. (2020). LCGC International. [Link]

  • Benefits of Using Programmed Temperature Vaporizers (PTVs) instead of Hot Split/Splitless Inlets for Measurements. Gerstel. [Link]

  • Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. (2018). ResearchGate. [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (2021). Talanta, 225, 122049. [Link]

  • What Causes GC Capillary Column Performance Degradation, and How Can I Prevent It? Agilent. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). American Journal of Applied Sciences, 9(7), 1124-1136. [Link]

  • Decarboxylation Reaction Mechanism. (2018). YouTube. [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • 23.11: Decarboxylation Reactions. (2020). Chemistry LibreTexts. [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019). Molecules, 24(2), 259. [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2001). ResearchGate. [Link]

Sources

Optimization

Optimizing reaction conditions for "Ethyl 4-ethyl-3-oxohexanoate" synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethyl-3-oxohexanoate . This specialized β -keto ester is a critical building block in medicinal chemistry, most notably utilized in the synthesis of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethyl-3-oxohexanoate . This specialized β -keto ester is a critical building block in medicinal chemistry, most notably utilized in the synthesis of advanced pyrazolo[1,5-a]pyrimidine derivatives like KB-0742 (Istisociclib), a potent and selective CDK9 inhibitor used in targeted cancer therapies[1].

Synthesizing α -branched β -keto esters presents unique steric and electronic challenges. This guide provides a self-validating, field-proven protocol, mechanistic troubleshooting, and optimization strategies to ensure reproducibility and maximize your yield.

I. Standard Operating Procedure: Masamune-Claisen Condensation

This protocol leverages a mild, magnesium-mediated Claisen condensation to couple an acyl imidazole with a malonate half-ester. This method prevents the harsh conditions of traditional Claisen condensations, which often lead to self-condensation or ester hydrolysis[2].

Phase 1: Activation (Formation of Solution A)

  • Dissolve 2-Ethylbutanoic acid (7.5 g, 64.6 mmol) in strictly anhydrous THF (150 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Over the course of 20 minutes, add 1,1'-Carbonyldiimidazole (CDK) (16.23 g, 100.1 mmol) portion-wise.

  • Allow the reaction to warm to room temperature (rt) and stir overnight (approx. 16 hours) to ensure complete conversion to the acyl imidazole[3].

Phase 2: Enolization

  • In a separate, thoroughly dried flask, combine anhydrous MgCl₂ (6.14 g, 64.6 mmol) and potassium 3-ethoxy-3-oxopropanoate (potassium ethyl malonate) (17.0 g, 100.1 mmol).

  • Suspend the mixture in anhydrous THF (150 mL).

  • Stir vigorously under argon overnight at 50 °C to form the magnesium enolate complex. A white suspension will form[2].

Phase 3: Coupling & Decarboxylation

  • Cool the white enolate suspension to room temperature.

  • Add Solution A (the acyl imidazole) dropwise over 10 minutes to the enolate suspension.

  • Stir the reaction mixture for 16 hours at room temperature. Note: The mixture will initially form a sticky, amorphous solid before becoming homogeneous.

  • Concentrate the reaction mixture in vacuo to approximately one-third of its original volume.

  • Quench and initiate decarboxylation by taking the concentrated mixture up in a half-saturated aqueous potassium bisulfate (KHSO₄) solution[3].

  • Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, filter, and evaporate.

  • Purify via column chromatography (10% Ethyl Acetate in Hexanes) to yield Ethyl 4-ethyl-3-oxohexanoate as a transparent liquid[3].

II. Reaction Parameters & Mechanistic Roles

To optimize this synthesis, it is crucial to understand the exact role of each reagent. Deviations in equivalents or purity will drastically impact the formation of the C-C bond.

ReagentEquivalentsMechanistic RoleOptimization Note
2-Ethylbutanoic acid 1.0 eq (64.6 mmol)Starting material (Acyl donor)Ensure high purity (>98%) to prevent side reactions.
CDI 1.55 eqActivating agentHighly moisture sensitive; use fresh, unhydrolyzed bottles.
Potassium ethyl malonate 1.55 eqMalonate source (Nucleophile)Requires vigorous stirring for complete suspension.
Magnesium Chloride 1.0 eqLewis acid / Enolate stabilizerMust be strictly anhydrous. Mg²⁺ coordinates the malonate.
Tetrahydrofuran (THF) 0.2 M (overall)SolventMust be anhydrous and degassed to protect the enolate.

III. Mechanistic Workflow

G A 2-Ethylbutanoic Acid + CDI (THF, 0°C to rt) B Acyl Imidazole Intermediate (Solution A) A->B Activation (16h) E Coupling Reaction (Dropwise addition, rt, 16h) B->E C Potassium Ethyl Malonate + MgCl2 (THF, 50°C, Argon) D Magnesium Enolate Complex C->D Enolization (16h) D->E F Decarboxylative Workup (Half-sat. KHSO4, extraction) E->F C-C Bond Formation G Ethyl 4-ethyl-3-oxohexanoate (Target Beta-Keto Ester) F->G -CO2, -Imidazole

Workflow and mechanistic logic for the synthesis of Ethyl 4-ethyl-3-oxohexanoate.

IV. Troubleshooting & FAQs

Q: Why is my yield plateauing around 35-40% despite following the protocol perfectly? A: The literature standard yield for this specific transformation (as reported during the scale-up of KB-0742) is approximately 35.8%[3]. This moderate yield is primarily due to the severe steric hindrance of the α -branched 2-ethylbutanoic acid. The bulky ethyl group shields the carbonyl carbon, slowing down the nucleophilic attack of the already bulky magnesium enolate. To push the yield slightly higher, ensure your MgCl₂ is strictly anhydrous (water destroys the enolate) and consider extending the coupling time.

Q: The reaction mixture turns into a "sticky, amorphous solid" during coupling. Should I add more THF to dissolve it? A: No. This is a documented and expected physical state change[3]. The magnesium complex initially forms a thick, sticky precipitate upon the addition of the acyl imidazole. Maintain vigorous mechanical stirring. After several hours, the mixture will naturally become homogeneous as the coupling progresses and the intermediate resolves. Adding more solvent dilutes the reactants and will drastically reduce your reaction rate.

Q: Can I substitute CDI with oxalyl chloride to form the acid chloride instead? It should be more reactive. A: While acid chlorides are indeed more electrophilic, they often lead to unacceptably high rates of O-acylation versus the desired C-acylation when reacted with malonate enolates. The acyl imidazole formed by CDI is a "softer" electrophile and is highly selective for C-acylation, which is an absolute requirement for successful β -keto ester synthesis[1].

Q: What is the exact purpose of the half-saturated potassium bisulfate (KHSO₄) wash? Can I use HCl? A: The KHSO₄ wash serves a dual mechanistic purpose. First, it neutralizes the basic imidazole byproduct, pulling it into the aqueous layer as a water-soluble salt. Second, the mild acidity facilitates the decarboxylation of the intermediate β -keto acid complex without hydrolyzing the newly formed ethyl ester[2]. Do not use strong acids like HCl , as they can cause undesired ester hydrolysis and subsequent decarboxylation of your final product, leaving you with a simple ketone.

V. References

  • Modulating Androgen Receptor-Driven Transcription in Prostate Cancer with Selective CDK9 Inhibitors Source: Cell Chemical Biology / DSpace@MIT URL:[Link]

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Istisociclib (KB-0742) Synthesis & Antineoplastic Approvals Source: New Drug Approvals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity of Ethyl 4-ethyl-3-oxohexanoate vs. Ethyl 3-oxohexanoate: A Steric Perspective

In advanced organic synthesis and drug development, the selection of β-keto ester building blocks dictates the efficiency of downstream carbon-carbon bond formation and functional group transformations. While both Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis and drug development, the selection of β-keto ester building blocks dictates the efficiency of downstream carbon-carbon bond formation and functional group transformations. While both Ethyl 4-ethyl-3-oxohexanoate (Molecule A) and Ethyl 3-oxohexanoate (Molecule B) share the same reactive β-dicarbonyl core, their reactivity profiles diverge significantly.

As a Senior Application Scientist, I have structured this guide to analyze how a single point of structural branching alters the mechanistic pathways of these molecules. By examining the causality behind their steric differences, researchers can optimize synthetic planning, particularly in asymmetric catalysis and active pharmaceutical ingredient (API) development.

Structural Causality: The 3-Pentyl vs. Propyl Paradigm

The fundamental difference between these two molecules lies at the C4 position (the γ -position relative to the ester, and α -position relative to the ketone):

  • Molecule B (Ethyl 3-oxohexanoate): Features a linear n-propyl chain attached to the C3 ketone. This unbranched primary alkyl group provides minimal steric hindrance, leaving the C3 carbonyl and the C2 active methylene highly accessible.

  • Molecule A (Ethyl 4-ethyl-3-oxohexanoate): Features an ethyl substitution at C4. Because the main chain continues to C6, the C4 carbon is bonded to two distinct ethyl groups, effectively making the substituent a 3-pentyl group . This highly branched secondary alkyl group creates a massive steric shield around the reactive core.

This steric bulk dictates the reactivity of the β-keto ester in three critical domains: nucleophilic addition at C3, enolate alkylation at C2, and the thermodynamics of keto-enol tautomerism.

StericEffects Root β-Keto Ester Core (Reactive Center) MolA Ethyl 4-ethyl-3-oxohexanoate (Bulky 3-Pentyl at C4) Root->MolA MolB Ethyl 3-oxohexanoate (Linear Propyl at C4) Root->MolB PathA1 Steric Shielding at C3 (Low Reducibility) MolA->PathA1 PathA2 Hindered C2 Enolate (Slow Alkylation) MolA->PathA2 PathB1 Exposed C3 Ketone (High Reducibility) MolB->PathB1 PathB2 Accessible C2 Enolate (Fast Alkylation) MolB->PathB2

Caption: Logical relationship between C4 steric bulk and divergent reactivity pathways.

Comparative Reactivity Profiles

A. Nucleophilic Addition & Asymmetric Bioreduction (C3 Ketone)

The C3 ketone is a prime target for reduction (e.g., via NaBH₄ or enzymatic ketoreductases) to yield chiral β-hydroxy esters. The structure of the substituents linked to the β-ketoester scaffold is directly responsible for steric effects that influence molecular conformation and the electropositive area at the ketone carbon[1].

  • Molecule B: The linear propyl group allows nucleophiles to approach via the Bürgi-Dunitz trajectory unobstructed. In enzymatic asymmetric reduction (e.g., using Kluyveromyces marxianus), unhindered β-keto esters typically achieve high conversion rates (>90%) and excellent enantiomeric excess[1].

  • Molecule A: The bulky 3-pentyl group physically blocks the active site of many standard ketoreductases, leading to poor or zero conversion. Even in chemical reductions, the steric clash significantly decelerates the reaction rate.

B. Enolate Formation and Alkylation (C2 Methylene)

β-keto esters are characterized by acidic α-hydrogens, making them valuable nucleophiles for carbon-carbon bond-forming reactions[2]. Alkylation proceeds via a resonance-stabilized enolate.

  • Causality of Steric Hindrance: While the pKa of the C2 protons is nearly identical for both molecules, the bulk of the substituents on the β-keto ester heavily affects the rate of the subsequent SN2 alkylation step[2]. For Molecule A, the 3-pentyl group forces the enolate into a conformation that minimizes allylic (A-strain) interactions, effectively shielding one face of the enolate and drastically reducing its nucleophilicity compared to Molecule B.

C. Hydrolysis and Decarboxylation

Both molecules can undergo saponification followed by acid-catalyzed thermal decarboxylation to yield the corresponding ketones[3]. Interestingly, while the bulky group in Molecule A slows down alkylation, it can actually accelerate the decarboxylation step. This is due to the Thorpe-Ingold effect : the bulky 3-pentyl group compresses the internal bond angles of the intermediate β-keto acid, thermodynamically favoring the 6-membered cyclic transition state required for CO₂ extrusion.

Quantitative Performance Summary
Reactivity MetricEthyl 4-ethyl-3-oxohexanoate (Molecule A)Ethyl 3-oxohexanoate (Molecule B)Mechanistic Driver
C4 Substituent Type 3-Pentyl (Secondary, Branched)n-Propyl (Primary, Linear)Structural
Relative C3 Reduction Rate < 0.1x (Highly hindered)1.0x (Baseline)Steric shielding of π∗ -orbital
Enzymatic Bioreduction Low to NoneHigh Conversion (>90%)Active site exclusion[1]
C2 Alkylation Yield 40-50% (Requires elevated temp)> 85% (Standard conditions)Enolate face shielding[2]
Decarboxylation Rate AcceleratedStandardThorpe-Ingold effect[3]

Self-Validating Experimental Protocol: Competitive Kinetic Alkylation

To objectively prove the difference in nucleophilicity between the two enolates without the confounding variables of run-to-run temperature or concentration fluctuations, a competitive alkylation workflow must be utilized. By placing both substrates in the same flask with a limiting amount of electrophile, the system becomes self-validating; the ratio of the products directly reflects the relative kinetic rate constants ( kA​/kB​ ).

Step-by-Step Methodology
  • Substrate Preparation: In a flame-dried Schlenk flask under N₂, dissolve exactly 1.0 mmol of Molecule A and 1.0 mmol of Molecule B in 10 mL of anhydrous THF. Add 0.5 mmol of an internal standard (e.g., dodecane) for GC-MS calibration.

  • Enolate Generation: Cool the mixture to 0 °C. Slowly add 1.9 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: Using a slight deficiency of base relative to total β-keto esters ensures complete consumption of the base, generating a mixed enolate pool based on their relative acidities.

  • Competitive Electrophilic Attack: Add 0.5 mmol of Benzyl Bromide (BnBr) dropwise. Causality: The electrophile is the limiting reagent. The two enolates must compete for the BnBr. The sterically unhindered enolate will react faster.

  • Quench and Extraction: Stir for 2 hours at room temperature. Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL), dry over MgSO₄, and concentrate under reduced pressure.

  • Data Analysis: Analyze the crude mixture via GC-MS. Compare the integration of the benzylated product of Molecule A versus Molecule B against the internal standard.

ExperimentalWorkflow Step1 1. Equimolar Mixture Mol A + Mol B + Int. Std Step2 2. Base Deprotonation (1.9 eq NaH, 0°C) Step1->Step2 Step3 3. Electrophile Addition (0.5 eq Benzyl Bromide) Step2->Step3 Step4 4. GC-MS Analysis (Determine Relative Rates) Step3->Step4

Caption: Self-validating competitive alkylation workflow to isolate kinetic reactivity differences.

Conclusion

The addition of a single ethyl branch at the C4 position transforms Ethyl 3-oxohexanoate from a highly reactive, easily reducible, and readily alkylatable building block into the sterically recalcitrant Ethyl 4-ethyl-3-oxohexanoate. For drug development professionals designing synthetic routes, Molecule B should be selected when rapid functionalization at C2 or C3 is required. Conversely, Molecule A is ideal when the synthetic strategy requires a highly shielded carbonyl, or when leveraging the Thorpe-Ingold effect to accelerate downstream decarboxylation steps.

References

  • A Comparative Analysis of the Reactivity of Ethyl 3-oxoheptanoate and Structurally Similar Beta-Keto Esters BenchChem
  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular conform
  • Alkylation, Hydrolysis and Decarboxyl

Sources

Comparative

A Comparative Guide to the Purity Assessment of Ethyl 4-ethyl-3-oxohexanoate by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Ethyl 4-ethyl-3-oxohexanoate, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Ethyl 4-ethyl-3-oxohexanoate, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 4-ethyl-3-oxohexanoate, offering supporting experimental insights and a critical evaluation of alternative analytical techniques.

The Analytical Challenge: Structure and Potential Impurities

Ethyl 4-ethyl-3-oxohexanoate (CAS No. 91007-16-8) is a β-keto ester with a molecular formula of C10H18O3 and a molar mass of 186.25 g/mol .[1] Its structure, featuring both a ketone and an ester functional group, makes it susceptible to specific impurities arising from its synthesis. Common synthetic routes, such as the acylation of ketone enolates or Claisen condensation, can lead to process-related impurities.[2] These may include unreacted starting materials, by-products from side reactions, and degradation products.

Potential Impurities in Ethyl 4-ethyl-3-oxohexanoate Synthesis:

  • Starting Materials: Unreacted ketones and ethyl chloroformate or other acylating agents.

  • By-products: Products of self-condensation or competing acylation reactions.

  • Degradation Products: Hydrolysis of the ester functionality, particularly under acidic or basic conditions, can yield the corresponding carboxylic acid and ethanol.

The presence of these impurities can complicate subsequent synthetic steps and compromise the quality of the final product. Therefore, a reliable and validated analytical method for purity assessment is crucial.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely used analytical technique for determining the purity of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][] For a non-chromophoric compound like Ethyl 4-ethyl-3-oxohexanoate, which lacks a strong UV-absorbing functional group, derivatization or the use of a universal detector is often necessary.

Method 1: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by RP-HPLC-UV

A well-established approach for the analysis of ketones and aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5] This reaction introduces a chromophore into the analyte molecule, allowing for sensitive detection by UV-Vis spectrophotometry.

Workflow for DNPH Derivatization and HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ethyl 4-ethyl-3-oxohexanoate Sample Derivatization Derivatization Reaction Sample->Derivatization DNPH_Reagent DNPH Reagent (in Acidic Solution) DNPH_Reagent->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto HPLC Evaporation->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 360 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification

Caption: Workflow for the purity assessment of Ethyl 4-ethyl-3-oxohexanoate using DNPH derivatization followed by HPLC-UV analysis.

Experimental Protocol: DNPH Derivatization

  • Sample Preparation: Accurately weigh approximately 10 mg of the Ethyl 4-ethyl-3-oxohexanoate sample into a vial. Dissolve in a suitable solvent like acetonitrile.

  • Derivatization: Add an excess of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.

  • Reaction: Vortex the mixture and allow it to react at room temperature for approximately 1 hour.

  • Extraction: Extract the resulting 2,4-dinitrophenylhydrazone derivative with a non-polar solvent such as hexane or dichloromethane.

  • Drying and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

HPLC Parameters:

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for the non-polar DNPH derivative.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)Offers a good balance of elution strength and resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 360 nmThe wavelength of maximum absorbance for the DNPH derivative.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Advantages:

  • High Sensitivity: The DNPH tag provides a strong chromophore, enabling detection at low levels.

  • Specificity: The derivatization is specific to the ketone functional group.

Disadvantages:

  • Time-Consuming: The derivatization step adds to the overall analysis time.

  • Potential for Artifacts: Incomplete reaction or side reactions during derivatization can lead to inaccurate results.

Method 2: Direct Analysis by HPLC with a Universal Detector (e.g., ELSD or CAD)

For a more direct approach that avoids the complexities of derivatization, HPLC coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful alternative. These detectors are not dependent on the optical properties of the analyte and can detect any non-volatile compound.

Workflow for Direct HPLC Analysis with Universal Detection:

HPLC_Universal_Detector_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ethyl 4-ethyl-3-oxohexanoate Sample Dilution Dilution in Mobile Phase Sample->Dilution Injection Injection onto HPLC Dilution->Injection Separation Reversed-Phase Separation Injection->Separation Detection ELSD or CAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification

Sources

Validation

Comparative Synthetic Routes to Ethyl 4-ethyl-3-oxohexanoate: A Technical Guide for Process Optimization

As a Senior Application Scientist, evaluating the synthetic routes to highly branched β -keto esters requires balancing atom economy, regioselectivity, and thermodynamic control. Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic routes to highly branched β -keto esters requires balancing atom economy, regioselectivity, and thermodynamic control. Ethyl 4-ethyl-3-oxohexanoate (CAS 91007-16-8) is a sterically demanding building block critical for synthesizing pyrazolo[1,5-a]pyrimidine cores. These cores are heavily featured in modern oncology therapeutics, most notably in the development of selective CDK9 inhibitors like KB-0742 [1] and androgen receptor-variant modulators [2].

Because the 2-ethylbutyryl group is branched at the α -position, traditional condensation methods often suffer from poor yields due to steric hindrance and competing O-acylation. This guide objectively compares the three primary synthetic routes to this compound, providing causality-driven insights and self-validating experimental protocols.

Objective Comparison of Synthetic Routes

To determine the optimal process for scale-up and discovery chemistry, we must evaluate the thermodynamic requirements and byproduct profiles of each pathway.

MetricRoute A: Magnesium Malonate (CDI)Route B: Meldrum's Acid PathwayRoute C: Directed Claisen
Primary Reagents CDI, Potassium Ethyl Malonate, MgCl₂Meldrum's Acid, DCC, DMAP, EtOHEthyl Acetate, LDA, Acid Chloride
Overall Yield 75% – 85% 60% – 75%40% – 55%
Regioselectivity Excellent (Exclusive C-acylation)GoodModerate (O-acylation risk)
Scalability High (Process-chemistry friendly)Moderate (Requires prolonged reflux)Low (Requires strict cryogenic control)
Temperature Profile 0 °C 50 °C0 °C 80 °C-78 °C 25 °C
Byproducts Imidazole, CO₂, KCl, Mg saltsDCU, Acetone, CO₂LiCl, Diisopropylamine

Data synthesized from process optimization reports in medicinal chemistry literature [1][2].

Mechanistic Workflows & Logical Relationships

Route A: The Magnesium Malonate Pathway (Preferred)

This route utilizes the mild activation of 2-ethylbutanoic acid and the highly directed nucleophilicity of a magnesium enolate.

G A 2-Ethylbutanoic Acid + CDI B Acyl Imidazole Intermediate A->B THF, 0°C to RT E Condensation & Decarboxylation B->E C Potassium Ethyl Malonate + MgCl2 D Magnesium Enolate Complex C->D THF, 50°C D->E F Ethyl 4-ethyl-3-oxohexanoate (Target) E->F RT, 16h, then HCl quench

Workflow of the Magnesium Malonate Pathway for synthesizing Ethyl 4-ethyl-3-oxohexanoate.
Routes B & C: Alternative Pathways

While the Meldrum's acid route is viable for bench-scale synthesis, the Directed Claisen route is generally avoided for highly branched substrates due to the instability of the lithium enolate and poor atom economy.

G cluster_Meldrum Route B: Meldrum's Acid Pathway cluster_Claisen Route C: Directed Claisen Pathway M1 2-Ethylbutanoic Acid + Meldrum's Acid M2 Acylated Meldrum's Intermediate M1->M2 DCC, DMAP CH2Cl2 M3 Ethanolysis (Reflux) M2->M3 EtOH, 80°C Target Ethyl 4-ethyl-3-oxohexanoate (Target Product) M3->Target Decarboxylation C1 Ethyl Acetate + LDA C2 Lithium Enolate C1->C2 THF, -78°C C3 2-Ethylbutyryl Chloride C2->C3 Addition at -78°C C3->Target Aqueous Quench

Alternative synthetic routes: Meldrum's Acid and Directed Claisen Condensation.

Deep-Dive: The Magnesium Malonate Pathway

The is the industry standard for synthesizing Ethyl 4-ethyl-3-oxohexanoate.

Application Scientist Insights: The Causality of Reagent Selection
  • Why CDI over Thionyl Chloride? 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an acyl imidazole. Unlike thionyl chloride, which generates corrosive HCl gas that can degrade sensitive substrates, CDI produces imidazole. Imidazole acts as a mild, non-nucleophilic base in situ, buffering the reaction and preventing side-product formation.

  • The Critical Role of MgCl₂: Potassium ethyl malonate alone is a poor nucleophile. The addition of anhydrous MgCl₂ drives a cation exchange to form a highly structured magnesium enolate. The Mg²⁺ ion tightly chelates the oxygen atoms of the enolate, effectively blocking unwanted O-acylation. This forces the acyl imidazole to attack the carbon atom exclusively (C-acylation), overcoming the steric hindrance of the 2-ethylbutyryl group.

Self-Validating Experimental Protocol

This protocol is adapted from the validated synthesis of the KB-0742 intermediate [1][2].

Phase 1: Activation of the Carboxylic Acid

  • Charge a dry, argon-purged round-bottom flask with 2-Ethylbutanoic acid (7.5 g, 64.6 mmol, 1.0 equiv).

  • Dissolve the acid in anhydrous THF (150 mL) and cool the solution strictly to 0 °C using an ice bath.

  • Over a 20-minute period, add CDI (16.23 g, 100.1 mmol, 1.55 equiv) portion-wise. Validation Check: Effervescence (CO₂ release) should be observed. If no gas evolves, the CDI has likely hydrolyzed.

  • Allow the reaction to warm to room temperature (RT) and stir overnight. This clear solution is designated as "Solution A" .

Phase 2: Preparation of the Magnesium Enolate 5. In a separate dry flask, combine anhydrous MgCl₂ (6.14 g, 64.6 mmol, 1.0 equiv) and Potassium 3-ethoxy-3-oxopropanoate (17 g, 100.1 mmol, 1.55 equiv). 6. Suspend the mixture in anhydrous THF (150 mL) and stir under argon at 50 °C overnight. Validation Check: The mixture must transform into a thick, white suspension, confirming the formation of the magnesium enolate complex.

Phase 3: Condensation and Decarboxylation 7. Cool the white enolate suspension to RT. 8. Transfer Solution A dropwise into the enolate suspension over 10 minutes to control the exotherm. 9. Stir the combined reaction mixture for 16 hours at RT. 10. Workup: Quench the reaction carefully with 1M HCl (aq) until the pH reaches ~3. This acidic quench breaks the magnesium chelate and induces spontaneous decarboxylation of the malonate intermediate. 11. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Ethyl 4-ethyl-3-oxohexanoate as a pale yellow oil.

Alternative Route Analysis: Meldrum's Acid

If CDI or MgCl₂ is unavailable, the serves as a reliable backup.

Causality & Limitations

In this route, 2-ethylbutanoic acid is coupled with Meldrum's acid using DCC and DMAP. The highly electrophilic nature of the resulting acylated Meldrum's acid allows it to undergo alcoholysis when refluxed in ethanol.

  • Drawback: While the chemistry is robust, the atom economy is poor. The process generates a stoichiometric equivalent of dicyclohexylurea (DCU), which is notoriously difficult to filter out completely, and loses a molecule of acetone during the ethanolysis step. Furthermore, prolonged refluxing in ethanol (80 °C) can lead to minor thermal degradation of the β -keto ester product.

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Modulating Androgen Receptor-Driven Transcription in Prostate Cancer with Selective CDK9 Inhibitors Source: Cell Chemical Biology (MIT DSpace Repository) URL:[Link]

Comparative

Comparative Biological Activity Guide: Ethyl 4-ethyl-3-oxohexanoate Derivatives in CDK9 Inhibition

Executive Summary Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly specialized beta-keto ester that has emerged as a critical pharmacophore building block in modern oncology drug development. Specifically, it s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly specialized beta-keto ester that has emerged as a critical pharmacophore building block in modern oncology drug development. Specifically, it serves as the direct precursor to the 3-pentyl-pyrazolo[1,5-a]pyrimidine core of KB-0742 , a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) [1].

This guide objectively compares the biological performance of the 3-pentyl derivative (synthesized from ethyl 4-ethyl-3-oxohexanoate) against alternative alkyl-substituted derivatives. By detailing the structure-activity relationship (SAR), mechanistic rationale, and experimental protocols, this document provides drug development professionals with a comprehensive framework for targeting MYC-dependent and androgen receptor (AR)-driven transcription in solid tumors.

Mechanistic Rationale: The "3-Pentyl" Advantage

CDK9, complexed with cyclin T1, regulates transcriptional elongation via the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2. Inhibiting CDK9 is a validated strategy for transcriptionally addicted cancers, such as triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) [2]. However, historical CDK inhibitors failed clinically due to pan-CDK toxicity—specifically the off-target inhibition of cell-cycle CDKs (CDK1, 2, 4, and 6).

The unique value of ethyl 4-ethyl-3-oxohexanoate lies in its specific alkyl substitution. Condensation of this reagent with an amino-pyrazole yields a heterocycle bearing a symmetric 3-pentyl (1-ethylpropyl) group .

The Causality of Selectivity: Crystallographic data (PDB: 8K5R) reveals that while the pyrazolopyrimidine core aligns with the hinge region (Cys106) of the ATP-competitive binding pocket, the bulky 3-pentyl group projects directly into a unique hydrophobic patch formed by the Leu156 side chain of CDK9 [3]. Alternative beta-keto esters (which yield smaller or asymmetric alkyl groups like 2-methylpropyl) fail to optimally fill this pocket, resulting in inferior target affinity and a dangerous loss of selectivity against off-target kinases.

Mechanism A KB-0742 (3-Pentyl Derivative) B CDK9 / Cyclin T1 (Leu156 Pocket) A->B Binds ATP Pocket (High Selectivity) C RNA Pol II (Decreased pSer2) B->C Inhibits Phosphorylation D Downregulation of MYC & AR Transcripts C->D Halts Elongation E Tumor Cell Apoptosis / Arrest D->E Phenotypic Output

Caption: Logical flow of CDK9 inhibition by the ethyl 4-ethyl-3-oxohexanoate derivative KB-0742.

Comparative Performance Data

To objectively evaluate the performance of ethyl 4-ethyl-3-oxohexanoate, we must compare the biological activity of its downstream derivative (KB-0742) against structural alternatives synthesized from different beta-keto esters.

As shown in Table 1, the 3-pentyl substitution is strictly required to achieve single-digit nanomolar potency and >66-fold selectivity against off-target CDKs.

Table 1: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Derivatives
Derivative (R1 Substitution)Precursor ReagentCDK9/CycT1 IC₅₀ (nM)Selectivity vs CDK2Selectivity vs CDK4/6
3-Pentyl (KB-0742) Ethyl 4-ethyl-3-oxohexanoate 6 >66-fold >100-fold
2-Methylpropyl (Cmpd 30)Ethyl 4-methyl-3-oxopentanoateInferior to KB-0742<20-foldNot Determined
Methyl (Cmpd 32)Ethyl acetoacetate>40PoorPoor
3-Chloro variant (Cmpd 29)Halogenated precursor>15<30-fold<50-fold

Data synthesized from Freeman et al., J. Med. Chem. 2023 [3].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following methodologies describe the chemical incorporation of ethyl 4-ethyl-3-oxohexanoate and the subsequent biological validation. These protocols are designed as self-validating systems .

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidin-7-(4H)-one Core

Rationale: Condensation under acidic reflux conditions ensures the efficient cyclization of the amino-pyrazole with the beta-keto ester to form the bicyclic core, locking the 3-pentyl group into the correct orientation.

  • Reagent Preparation: Dissolve 1.0 equivalent of the selected amino-pyrazole and 1.2 equivalents of ethyl 4-ethyl-3-oxohexanoate in glacial acetic acid to achieve a 0.5 M concentration [2].

  • Condensation: Heat the reaction mixture to 110°C under reflux for 4–6 hours. Monitor via LC-MS until the amino-pyrazole is fully consumed.

  • Isolation: Cool the mixture to room temperature. The intermediate pyrazolo[1,5-a]pyrimidin-7-(4H)-one will precipitate. Filter and wash the solid with cold ethanol.

  • Deoxychlorination: Treat the isolated solid with POCl₃ (reflux, 2 hours) to yield the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate. This positions the molecule for subsequent nucleophilic aromatic substitution (SNAr) with N-Boc-diamino-cyclopentane to yield the final inhibitor [1].

Workflow Step1 Step 1: Condensation Amino-pyrazole + Ethyl 4-ethyl-3-oxohexanoate (Reflux in AcOH) Step2 Step 2: Deoxychlorination POCl3 treatment to form 7-chloro intermediate Step1->Step2 Step3 Step 3: SNAr Reaction Addition of diamino-cyclopentane (Base, Heat) Step2->Step3 Step4 Step 4: Deprotection Removal of Boc group (HCl) to yield KB-0742 Step3->Step4

Caption: Step-by-step chemical synthesis workflow utilizing ethyl 4-ethyl-3-oxohexanoate.

Protocol 2: HotSpot Kinase Assay for CDK9 Selectivity

Rationale: A radiometric assay provides the most direct, interference-free measurement of kinase ATP-site inhibition, proving the functional superiority of the 3-pentyl derivative.

  • Enzyme/Substrate Mix: Prepare a solution of CDK9/cyclin T1 and 20 µM of the substrate peptide in base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Compound Addition: Dispense the synthesized 3-pentyl derivative (KB-0742) in a 10-point dose-response curve (in anhydrous DMSO) into the reaction wells using acoustic dispensing [4].

  • Initiation: Add ³³P-ATP to a strict final ATP concentration of 10 µM. (Note: Maintaining exactly 10 µM ATP is critical for accurately calculating competitive inhibition constants).

  • Incubation & Detection: Incubate at room temperature for 2 hours. Spot reactions onto P81 ion exchange filter paper, wash extensively with 0.75% phosphoric acid, and measure radiometric counts.

  • System Validation: This protocol is self-validating if the reference standard (e.g., Dinaciclib) yields its known IC₅₀ (~3 nM for CDK9, but with poor selectivity). If the reference fails, the assay buffer or ATP concentration is compromised. A successful run for the ethyl 4-ethyl-3-oxohexanoate derivative (KB-0742) will yield an IC₅₀ of ~6 nM [5].

Clinical Translation & Efficacy

The structural optimization achieved by utilizing ethyl 4-ethyl-3-oxohexanoate has direct clinical implications. The resulting molecule, KB-0742, demonstrates profound in vivo antitumor activity, reducing tumor volume in MYC-amplified patient-derived xenograft (PDX) models of TNBC at oral doses of 60 mg/kg [5].

Due to the superior pharmacokinetic profile and target engagement imparted by the 3-pentyl moiety, KB-0742 is currently being investigated in a Phase 1/2 dose escalation and expansion clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors, including platinum-resistant high-grade serous ovarian cancer (HGSOC) and soft tissue sarcomas [6].

References

  • Freeman, D.B., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Richters, A., et al. "Modulating Androgen Receptor-Driven Transcription in Prostate Cancer with Selective CDK9 Inhibitors." Cell Chemical Biology (via MIT DSpace), 2021.[Link]

  • "A Study of KB-0742 in Participants With Relapsed or Refractory Solid Tumors Including Platinum Resistant High Grade Serous Ovarian Cancer (HGSOC)." ClinicalTrials.gov, NCT04718675. [Link]

Sources

Validation

Ethyl 4-ethyl-3-oxohexanoate: A Comparative Guide to a Novel Building Block in Organic Synthesis

Introduction: The Versatility of β-Keto Esters in Modern Synthesis β-Keto esters are a cornerstone class of organic compounds, prized for their dual functionality which renders them exceptionally versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of β-Keto Esters in Modern Synthesis

β-Keto esters are a cornerstone class of organic compounds, prized for their dual functionality which renders them exceptionally versatile building blocks in the synthesis of complex molecules.[1] Their unique 1,3-dicarbonyl motif gives rise to an acidic α-hydrogen, facilitating the formation of a resonance-stabilized enolate that serves as a potent nucleophile in a myriad of carbon-carbon bond-forming reactions.[1] This reactivity profile has established β-keto esters as indispensable precursors in the pharmaceutical and fine chemical industries for the construction of a wide array of carbocyclic and heterocyclic scaffolds.

This guide introduces Ethyl 4-ethyl-3-oxohexanoate , a less-common, α-branched β-keto ester, and provides a comparative analysis of its potential reactivity against more conventional, linear β-keto esters such as ethyl acetoacetate and ethyl 3-oxohexanoate. While direct experimental data for Ethyl 4-ethyl-3-oxohexanoate is not extensively available in peer-reviewed literature, this guide will extrapolate its potential performance based on established principles of organic chemistry and data from structurally similar compounds. This prospective analysis aims to provide researchers with a framework for considering this novel building block in the design of new synthetic routes.

Proposed Synthesis of Ethyl 4-ethyl-3-oxohexanoate

The most direct and established method for the synthesis of β-keto esters is the Claisen condensation , a base-catalyzed reaction between two ester molecules.[2][3] For the synthesis of Ethyl 4-ethyl-3-oxohexanoate, a mixed Claisen condensation between ethyl butyrate and ethyl 2-ethylbutanoate would be a logical approach.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ethyl_Butyrate Ethyl Butyrate Base Sodium Ethoxide (NaOEt) Ethyl_Butyrate->Base Enolate Formation Ethyl_2_ethylbutanoate Ethyl 2-ethylbutanoate Product Ethyl 4-ethyl-3-oxohexanoate Ethyl_2_ethylbutanoate->Product Elimination of Ethoxide Base->Ethyl_2_ethylbutanoate Nucleophilic Attack Solvent Anhydrous Ethanol Workup Aqueous Acid Product->Workup Protonation

Experimental Protocol: Synthesis via Mixed Claisen Condensation

Materials:

  • Ethyl butyrate

  • Ethyl 2-ethylbutanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Esters: To the stirred solution, add a mixture of ethyl butyrate (1.0 equivalent) and ethyl 2-ethylbutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure.

Comparative Analysis of Reactivity

The introduction of an ethyl group at the α-position to the keto group in Ethyl 4-ethyl-3-oxohexanoate is predicted to have a significant impact on its reactivity compared to its linear counterparts. This difference is primarily attributed to steric hindrance .[1]

Alkylation

Alkylation at the α-carbon is a hallmark reaction of β-keto esters. The presence of the α-ethyl group in Ethyl 4-ethyl-3-oxohexanoate is expected to sterically hinder the approach of electrophiles, potentially leading to slower reaction rates compared to linear analogs.[4] However, this steric hindrance could be advantageous in preventing undesired dialkylation.[1]

CompoundStructurePredicted Relative Rate of AlkylationNotes
Ethyl acetoacetateCH₃COCH₂COOEtFastestUnhindered α-carbon allows for rapid alkylation.
Ethyl 3-oxohexanoateCH₃CH₂CH₂COCH₂COOEtFastThe propyl chain offers minimal steric hindrance at the α-carbon.
Ethyl 4-ethyl-3-oxohexanoate CH₃CH₂COCH(CH₂CH₃)COOEt Slowest The α-ethyl group significantly hinders the approach of electrophiles.
Acylation

Similar to alkylation, the acylation of the α-carbon is expected to be influenced by the steric bulk of the α-substituent. The α-ethyl group in Ethyl 4-ethyl-3-oxohexanoate would likely decrease the rate of acylation compared to less substituted β-keto esters.

G cluster_starting_material Starting Material cluster_reactions Reactions cluster_products Products BKE β-Keto Ester Alkylation Alkylation (R-X, Base) BKE->Alkylation Acylation Acylation (RCOCl, Base) BKE->Acylation Decarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) BKE->Decarboxylation Alkylated_BKE α-Alkylated β-Keto Ester Alkylation->Alkylated_BKE Acylated_BKE α-Acylated β-Keto Ester Acylation->Acylated_BKE Ketone Ketone Decarboxylation->Ketone

Cyclization Reactions

β-Keto esters are valuable precursors for the synthesis of heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazolones.[5] The steric hindrance from the α-ethyl group in Ethyl 4-ethyl-3-oxohexanoate might influence the regioselectivity and rate of such cyclization reactions. While potentially slowing down the reaction, it could also offer opportunities for controlling the stereochemistry of the resulting cyclic products.

Potential Applications and Advantages

The unique structural feature of Ethyl 4-ethyl-3-oxohexanoate, the α-ethyl group, can be leveraged for specific synthetic advantages:

  • Stereocontrol: The steric bulk at the α-position can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions.

  • Modulation of Biological Activity: The introduction of an ethyl group can significantly alter the lipophilicity and steric profile of a molecule, which can be beneficial in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties.

  • Access to Novel Scaffolds: As a less-common building block, it provides a route to novel chemical entities that may not be easily accessible from more traditional starting materials.

Conclusion

Ethyl 4-ethyl-3-oxohexanoate represents a potentially valuable, albeit under explored, building block for organic synthesis. While direct experimental data on its reactivity is limited, a thorough understanding of the fundamental principles governing the chemistry of β-keto esters allows for a predictive comparison with more established analogs. The presence of an α-ethyl group is expected to introduce significant steric hindrance, which will likely decrease reaction rates for α-functionalization but may offer advantages in terms of selectivity and access to unique molecular architectures. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility of this novel compound, encouraging further experimental investigation into its properties and applications.

References

  • The Claisen Condensation. (n.d.).
  • PrepChem. (2023). Synthesis of ethyl 3-oxohexanoate. [Link]

  • Xue, S., Liu, Y.-K., Li, L.-Z., & Guo, Q.-X. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247.
  • Organic Letters. (2025). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • SynArchive. (n.d.). Claisen Condensation. [Link]

  • ScienceDirect. (n.d.). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation for the synthesis of 4. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • PubMed. (2003). Catalytic asymmetric Michael reaction of beta-keto esters: effects of the linker heteroatom in linked-BINOL. [Link]

  • MDPI. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2015). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 9(1), 1-14.
  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-4-oxohexanoate. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 4-ethyl-3-oxohexanoate: Evaluating Alternative Reagents and Methodologies

Executive Summary The synthesis of branched β -keto esters, such as Ethyl 4-ethyl-3-oxohexanoate , is a critical operation in pharmaceutical development, serving as a foundational building block for pyrazolones, dihydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of branched β -keto esters, such as Ethyl 4-ethyl-3-oxohexanoate , is a critical operation in pharmaceutical development, serving as a foundational building block for pyrazolones, dihydropyridines, and various enzyme inhibitors. However, synthesizing this specific molecule presents a significant mechanistic challenge: the required acylating agent, 2-ethylbutyryl chloride , possesses an α -ethyl branch that introduces severe steric hindrance.

This guide objectively compares the traditional direct Claisen condensation against two superior alternative methodologies—the Meldrum's Acid Route and the Magnesium Enolate Route —providing researchers with validated, scalable, and high-yielding protocols.

Mechanistic Challenges in Synthesizing Branched β -Keto Esters

When attempting to synthesize Ethyl 4-ethyl-3-oxohexanoate via a traditional direct Claisen condensation (using Lithium Diisopropylamide [LDA] and ethyl acetate), the steric bulk of 2-ethylbutyryl chloride significantly retards the rate of nucleophilic attack. This kinetic delay allows highly destructive side reactions to outcompete the desired C-acylation:

  • Enolate Self-Condensation: The unreacted lithium enolate of ethyl acetate attacks another molecule of ethyl acetate, forming unwanted ethyl acetoacetate.

  • Ketene Formation: The strong basicity of LDA and the lithium enolate can deprotonate the α -proton of 2-ethylbutyryl chloride, generating a highly reactive ketene intermediate that polymerizes.

To achieve high purity and yield, researchers must utilize alternative reagents that rely on either highly acidic, non-enolizable intermediates or tightly coordinated, highly nucleophilic metal chelates.

Comparative Analysis of Alternative Reagents

Alternative A: The Meldrum's Acid Route (Oikawa Method)

Originally detailed by Oikawa et al.[1], this method completely circumvents the basicity issues associated with LDA. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is unusually acidic ( pKa​≈4.8 ) and can be deprotonated by mild bases like pyridine. The resulting enolate is highly nucleophilic and undergoes smooth C-acylation with 2-ethylbutyryl chloride to form an acyl-Meldrum's intermediate[2].

Causality of Experimental Design: Pyridine is selected not just as a base, but as an HCl scavenger to prevent the premature acidic hydrolysis of the dioxane ring. The subsequent reflux in ethanol serves a dual purpose: it triggers the nucleophilic ring-opening of the intermediate and drives the thermal decarboxylation, releasing acetone and CO2​ to irreversibly yield the β -keto ester[3].

Alternative B: The Magnesium Enolate Route (Rathke Method)

Developed by Rathke and Cowan[4], this approach uses potassium monoethyl malonate activated by anhydrous magnesium chloride ( MgCl2​ ) and triethylamine.

Causality of Experimental Design: The addition of MgCl2​ is the critical success factor. Magnesium's strong oxophilicity forces the malonate enolate into a rigid, six-membered chelate ring. This chelation completely suppresses O-acylation (a common byproduct with sodium or lithium enolates) and locks the carbon atom in an exposed, highly reactive geometry. Following C-acylation, a mild acidic workup induces spontaneous decarboxylation to yield the target molecule[4].

Quantitative Performance Data

The following table summarizes the operational metrics for each reagent system when applied to the synthesis of sterically hindered β -keto esters like Ethyl 4-ethyl-3-oxohexanoate.

Reagent SystemTypical YieldOperating TempSelectivity (C- vs O-)ScalabilityReagent Cost
LDA / Ethyl Acetate (Baseline)40 - 50%-78 °CPoorLow (Cryogenic)Low
Meldrum's Acid / Pyridine 80 - 85%0 °C to 78 °CExcellentModerateHigh
Monoethyl Malonate / MgCl2​ 85 - 90%0 °C to 25 °CExcellentHigh (Room Temp)Low

Validated Experimental Methodologies

Protocol 1: Synthesis via Meldrum's Acid

Note: This protocol is a self-validating system utilizing color transitions and gas evolution as physical cues.

  • Enolate Formation: In an oven-dried flask under an inert argon atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Acylation: Add 2-ethylbutyryl chloride (1.1 eq) dropwise over 30 minutes.

    • Validation Check: The solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the acyl-Meldrum's intermediate.

  • Purification of Intermediate: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl to remove pyridine, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Ethanolysis & Decarboxylation: Dissolve the crude orange oil in anhydrous ethanol (10 volumes) and heat to reflux (78 °C) for 4 hours.

    • Validation Check: Vigorous bubbling ( CO2​ evolution) will be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Concentrate the solvent and purify the residue via vacuum distillation to afford Ethyl 4-ethyl-3-oxohexanoate as a colorless oil.

MeldrumsAcid Start Meldrum's Acid + Pyridine Acylation Acylation (+ 2-Ethylbutyryl Chloride) Start->Acylation Intermediate Acyl-Meldrum's Acid Intermediate Acylation->Intermediate 0 °C to RT Ethanolysis Ethanolysis & Reflux (+ Ethanol) Intermediate->Ethanolysis Product Ethyl 4-ethyl-3-oxohexanoate (+ CO2 + Acetone) Ethanolysis->Product 78 °C, -CO2

Fig 1: Reaction pathway for the synthesis of beta-keto esters via Meldrum's acid acylation.

Protocol 2: Synthesis via Magnesium Enolate

Note: This protocol is highly scalable and avoids cryogenic temperatures entirely.

  • Chelate Generation: Suspend potassium monoethyl malonate (1.2 eq) in anhydrous acetonitrile. Add anhydrous MgCl2​ (1.5 eq) and triethylamine (2.5 eq). Stir at room temperature for 2 hours.

    • Validation Check: The mixture will transform into a thick, white suspension, confirming the successful formation of the insoluble Mg-chelate.

  • Acylation: Cool the suspension to 0 °C and add 2-ethylbutyryl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Decarboxylation: Cool the flask to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 2.

    • Validation Check: Controlled effervescence ( CO2​ gas) will occur as the unreacted malonate and the acylated intermediate undergo decarboxylation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate to yield the highly pure β -keto ester.

MgEnolate Start Monoethyl Malonate (Potassium Salt) Chelation Mg-Chelate Formation (+ MgCl2, Et3N) Start->Chelation Acylation C-Acylation (+ 2-Ethylbutyryl Chloride) Chelation->Acylation RT Workup Acidic Workup (Decarboxylation) Acylation->Workup High Selectivity Product Ethyl 4-ethyl-3-oxohexanoate (+ CO2) Workup->Product -CO2

Fig 2: Magnesium-promoted acylation of monoethyl malonate for beta-keto ester synthesis.

Sources

Validation

A Comparative Guide to the Reactivity of Beta-Keto Esters: The Influence of Alpha-Substitution

For researchers, scientists, and professionals in drug development, β-keto esters are foundational tools in the arsenal of organic synthesis.[1][2] Their value lies in the strategic placement of two carbonyl groups, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, β-keto esters are foundational tools in the arsenal of organic synthesis.[1][2] Their value lies in the strategic placement of two carbonyl groups, which activates the intervening α-carbon and enables a diverse range of carbon-carbon bond-forming reactions.[1][3] This guide provides an in-depth comparison of the reactivity profiles of β-keto esters based on the substitution pattern at this critical α-carbon. We will use Ethyl 4-ethyl-3-oxohexanoate , a molecule with an unsubstituted α-position, as our reference to explore the profound impact of introducing substituents at this site.

The Foundation: Reactivity of α-Unsubstituted β-Keto Esters

The reactivity of β-keto esters is fundamentally governed by the acidity of the α-hydrogens.[3][4] The position of these protons between two electron-withdrawing carbonyl groups allows for the formation of a highly stabilized, resonance-delocalized enolate ion upon deprotonation.[1][4] This enolate is a potent but soft nucleophile, central to the synthetic utility of this class of compounds.[1][2][3]

Model Compound: Ethyl 4-ethyl-3-oxohexanoate

This compound serves as an excellent example of a β-keto ester with two available α-protons. Its structure and reactivity profile are characteristic of this class.

Key Reactivity Pathways:

  • Enolate Formation: Due to the pronounced acidity (pKa ≈ 11 in DMSO), even moderately strong bases like sodium ethoxide (NaOEt) are sufficient to quantitatively generate the enolate. This avoids the need for harsher conditions or stronger, non-nucleophilic bases often required for simple ketones.[4]

  • Alkylation: This is a cornerstone reaction for β-keto esters.[3] The enolate readily participates in S_N2 reactions with primary or secondary alkyl halides.[5] A crucial feature of α-unsubstituted systems is their capacity for sequential dialkylation . After the first alkyl group is introduced, a second, less acidic α-proton remains, which can be removed (usually with a stronger base) to allow for the introduction of a second alkyl group.[5][6]

  • Hydrolysis and Decarboxylation: Following alkylation, the ester functionality can be hydrolyzed under acidic or basic conditions to yield a β-keto acid intermediate.[5][7] This intermediate is thermally unstable and readily loses carbon dioxide upon gentle heating to produce a ketone.[8][9][10] This entire sequence is famously known as the Acetoacetic Ester Synthesis, a powerful method for preparing α-substituted ketones.[4][6][9]

The Contrast: Reactivity of α-Substituted β-Keto Esters

When one of the α-protons is replaced with an alkyl or aryl group, the reactivity profile of the β-keto ester is significantly altered. While the underlying principles remain the same, steric and electronic factors introduce critical limitations and opportunities.

Key Reactivity Differences:

  • Limited Alkylation: With only one acidic α-proton, these molecules can undergo only a single additional alkylation reaction. This reaction creates a sterically congested quaternary carbon center at the α-position.

  • Steric Hindrance: The pre-existing substituent can sterically hinder the approach of both the base for deprotonation and the electrophile for alkylation. This can lead to slower reaction rates compared to unsubstituted analogues.[11]

  • Challenges in Hydrolysis and Decarboxylation: This is the most significant practical difference. The hydrolysis of sterically hindered, α,α-disubstituted β-keto esters is often difficult and requires harsh reaction conditions, such as strong acids or bases and elevated temperatures.[12] In some cases, these forcing conditions can lead to side reactions or decomposition, limiting the overall utility of this pathway for synthesizing highly substituted ketones.[12]

Comparative Analysis: Reactivity at a Glance

Featureα-Unsubstituted β-Keto Esters (e.g., Ethyl 4-ethyl-3-oxohexanoate)α-Substituted β-Keto Esters
α-Protons TwoOne
Alkylation Potential Can undergo mono- and di-alkylation.[5][6]Can undergo only one further alkylation to form a quaternary center.
Alkylation Rate Generally faster due to less steric hindrance.Can be slower due to steric hindrance from the existing substituent.[11]
Hydrolysis Generally proceeds under standard conditions.[5]Can be difficult for α,α-disubstituted products, often requiring harsh conditions.[12]
Decarboxylation Readily occurs upon heating the β-keto acid intermediate.[9][10]Proceeds after successful hydrolysis, but achieving hydrolysis is the key challenge.
Synthetic Outcome Versatile route to mono- and di-substituted ketones.A more targeted route to ketones with a pre-existing substituent and one newly introduced group.

Experimental Protocols

Protocol 1: General Procedure for Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis offers a mild and efficient method for alkylating β-keto esters, often avoiding the need for strong alkoxide bases.[13][14]

Step-by-Step Methodology:

  • To a stirred solution of the β-keto ester (1.0 eq.) in a non-polar solvent like toluene (5 mL/mmol), add a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.1 eq.) and a solid base like powdered potassium hydroxide (3.0 eq.).[15]

  • Add the alkylating agent (e.g., benzyl bromide, 1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for the prescribed time (typically 4-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, dilute the mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting α-alkylated β-keto ester by flash column chromatography.[15]

Protocol 2: General Procedure for Hydrolysis and Decarboxylation

This two-step, one-pot procedure is standard for converting the alkylated β-keto ester into the final ketone product.

Step-by-Step Methodology:

  • Dissolve the alkylated β-keto ester (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., 5 M NaOH, 3.0 eq.) and heat the mixture to reflux for 2-4 hours to effect saponification (hydrolysis).

  • After cooling to room temperature, carefully acidify the mixture by slowly adding a strong acid (e.g., 6 M HCl) until the pH is ~1-2. This protonates the carboxylate and any remaining enolate.

  • Gently heat the acidified mixture to 50-80 °C. Vigorous evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).[8]

  • Cool the mixture, extract the ketone product with an organic solvent (e.g., diethyl ether, 3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield the crude ketone, which can be purified by distillation or chromatography.

Visualization of Key Mechanisms and Workflows

Enolate_Alkylation cluster_start β-Keto Ester cluster_enolate Enolate Formation cluster_alkylation SN2 Alkylation BKE R-CO-CH2-COOR' Enolate [R-CO-CH-COOR']⁻ BKE->Enolate + Base - H⁺ Alkylated R-CO-CHR''-COOR' Enolate->Alkylated + R''-X - X⁻ Base Base (e.g., NaOEt) AlkylHalide Alkyl Halide (R''-X)

Caption: Mechanism of β-Keto Ester Enolate Formation and Alkylation.

Decarboxylation start α-Alkylated β-Keto Ester hydrolysis β-Keto Acid start->hydrolysis 1. OH⁻, H₂O 2. H₃O⁺ decarboxylation Enol Intermediate hydrolysis->decarboxylation Heat (Δ) - CO₂ ketone Final Ketone Product decarboxylation->ketone Tautomerization

Caption: Pathway of Hydrolysis and Decarboxylation to Yield a Ketone.

workflow_comparison cluster_A Pathway A: α-Unsubstituted BKE cluster_B Pathway B: α-Substituted BKE A1 Start: α-Unsubstituted BKE A2 Mono-alkylation A1->A2 A3 Di-alkylation A2->A3 2nd Alkylation A4 Hydrolysis & Decarboxylation A2->A4 A3->A4 Standard or Harsh Conditions A5 Mono-substituted Ketone A4->A5 From A2 A6 Di-substituted Ketone A4->A6 From A3 B1 Start: α-Substituted BKE B2 Mono-alkylation B1->B2 B3 Hydrolysis & Decarboxylation B2->B3 Harsh Conditions Often Required B4 Di-substituted Ketone B3->B4

Caption: Synthetic Workflow Comparison: α-Unsubstituted vs. α-Substituted β-Keto Esters.

Conclusion

The seemingly subtle difference between having one or two α-protons on a β-keto ester has profound consequences for its synthetic applications. While α-unsubstituted esters like Ethyl 4-ethyl-3-oxohexanoate offer flexibility for creating both mono- and di-substituted ketones, the pathway to di-substituted products can be challenging. Conversely, α-substituted β-keto esters provide a more direct but less flexible route to specific di-substituted ketones, with the primary experimental hurdle being the potentially difficult hydrolysis and decarboxylation of the sterically encumbered intermediate.[12] Understanding these distinct reactivity profiles is paramount for researchers in designing efficient and successful synthetic strategies toward complex molecular targets.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. Available from: [Link]

  • Pearson Education. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]

  • Fiveable. Beta-Keto Ester: Organic Chemistry Study Guide. Available from: [Link]

  • Tomioka, K., Ando, K., Takemasa, Y., & Koga, K. (1984). Asymmetric alkylation of .alpha.-alkyl .beta.-keto esters. Journal of the American Chemical Society, 106(9), 2718-2719. Available from: [Link]

  • University of Calgary. Chapter 21: Ester Enolates. Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • Antonecchia, C. et al. (2019). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 84(18), 11825-11833. Available from: [Link]

  • Park, H. G., et al. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 69(20), 6897-6900. Available from: [Link]

  • Xue, S., et al. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245-8247. Available from: [Link]

  • Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(34), 5581-5584. Available from: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available from: [Link]

  • Chemistry Steps. (2020). Acetoacetic Ester Synthesis. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-ethyl-3-oxohexanoate

Title: Operational Guide: Safety, PPE, and Handling Protocols for Ethyl 4-ethyl-3-oxohexanoate Introduction & Scientific Context Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly versatile β -keto ester utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Guide: Safety, PPE, and Handling Protocols for Ethyl 4-ethyl-3-oxohexanoate

Introduction & Scientific Context

Ethyl 4-ethyl-3-oxohexanoate (CAS: 91007-16-8) is a highly versatile β -keto ester utilized extensively in pharmaceutical development[1]. Most notably, it serves as a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidin-7-(4H)-one core structures, which are foundational in the development of isoform-selective CDK9 inhibitors (such as KB-0742) targeting MYC-dependent cancers[2]. Because of its reactive enolizable ketone and ester functionalities, it presents specific handling challenges, including skin, eye, and respiratory irritation[3]. This guide provides drug development professionals with a self-validating operational framework for the safe handling, reaction setup, and disposal of this compound.

Physicochemical Properties & Hazard Assessment

Understanding the physical state and hazard profile is the first step in risk mitigation. The compound's relatively high boiling point suggests low volatility at standard room temperature, but heating or aerosolization during synthetic steps drastically increases inhalation risks[4].

Table 1: Physicochemical and Hazard Profile of Ethyl 4-ethyl-3-oxohexanoate

ParameterValue / SpecificationOperational Implication
CAS Number 91007-16-8[1]Unique identifier for SDS and inventory tracking.
Molecular Weight 186.25 g/mol [5]Used for precise stoichiometric calculations in condensation reactions.
Density ~0.957 g/cm³[4]Slightly less dense than water; will form the top organic layer in aqueous biphasic extractions.
Boiling Point 95-96.5 °C (at 9.3 Torr)[4]Requires vacuum distillation for purification; low vapor pressure at standard atmospheric conditions.
Hazard Statements H302, H315, H319, H335[3]Harmful if swallowed; causes skin/eye/respiratory irritation. Dictates strict PPE deployment.

Core Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The selection of PPE must directly address the chemical vulnerabilities associated with handling concentrated β -keto esters.

Table 2: PPE Deployment and Causality Matrix

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Causality: Mitigates H319 (Serious eye irritation)[3]. Esters can cause rapid lipid dissolution in the cornea. Standard safety glasses with side shields are insufficient against liquid splashes.
Hand Protection Butyl rubber gloves (primary) or Double-gloved Nitrile (splash only).Causality: Mitigates H315 (Skin irritation)[3]. Organic esters can permeate standard nitrile over extended periods. Butyl rubber provides superior chemical resistance. If using nitrile, doff immediately upon contamination.
Body Protection Flame-resistant (FR) lab coat (Nomex or 100% cotton) with knit cuffs.Causality: Prevents dermal exposure and mitigates static discharge hazards when handling the compound alongside flammable organic solvents (e.g., ethanol) during reactions.
Respiratory NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges.Causality: Mitigates H335 (Respiratory irritation)[3]. Mandatory only if engineering controls (fume hood) fail or during large-scale spill cleanup outside contained zones.

Operational Plan: Step-by-Step Handling & Reaction Methodology

This protocol outlines the safe dispensing and utilization of Ethyl 4-ethyl-3-oxohexanoate in a standard condensation reaction with an amino-pyrazole (mimicking the KB-0742 intermediate synthesis workflow)[2].

Methodology: Condensation Reaction Setup

  • Step 1: Engineering Control Validation.

    • Action: Activate the chemical fume hood and check the digital airflow monitor.

    • Self-Validating System: Ensure the face velocity reads between 80–120 feet per minute (fpm). A reading within this range validates that respiratory hazards (H335) are actively contained. Do not uncap the reagent if the alarm sounds.

  • Step 2: Reagent Dispensing.

    • Action: Using a positive displacement pipette or a glass syringe with a stainless steel needle, withdraw the required volume of Ethyl 4-ethyl-3-oxohexanoate.

    • Causality: The compound's specific density and viscosity can cause standard air-cushion pipettes to be inaccurate and prone to dripping, increasing contamination risks.

  • Step 3: Reaction Execution.

    • Action: Transfer the ester to a round-bottom flask containing the amino-pyrazole dissolved in glacial acetic acid or ethanol[2]. Equip the flask with a reflux condenser.

    • Self-Validating System: Observe the initial mixing. A homogenous solution prior to heating validates proper solvent ratios, preventing localized superheating and uncontrolled exothermic bumping.

  • Step 4: Quenching and Workup.

    • Action: After reflux, cool the reaction to room temperature. Slowly add saturated aqueous sodium bicarbonate to neutralize the acid catalyst.

    • Causality: Gradual addition controls the evolution of CO₂ gas. Rapid addition would cause frothing, potentially breaching the flask and exposing the operator to unreacted ester and irritating reaction byproducts.

Emergency Response & Spill Management

  • Small Spills (< 50 mL inside fume hood):

    • Cover the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Inert absorbents prevent exothermic reactions that could occur with combustible materials like paper towels.

    • Sweep the absorbed mixture using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Large Spills (> 50 mL or outside fume hood):

    • Evacuate the immediate area to prevent inhalation of irritating vapors (H335)[3].

    • Don the OV respirator and butyl rubber gloves before re-entering the space to deploy chemical spill booms.

Waste Disposal & Logistical Plan

  • Segregation: Ethyl 4-ethyl-3-oxohexanoate waste must be strictly segregated into "Non-Halogenated Organic Waste" containers.

  • Causality: Mixing with halogenated waste or strong oxidizing agents can lead to hazardous cross-reactions or significantly increase disposal costs due to regulatory classifications.

  • Logistics: Store sealed waste containers in a secondary containment tray in a cool, dry, well-ventilated area[5] until collection by certified environmental health and safety (EHS) personnel.

Workflow Visualization

The following diagram illustrates the logical relationship between hazard assessment, PPE deployment, and safe experimental execution.

G A 1. Hazard Assessment (CAS: 91007-16-8) B 2. PPE Deployment (Butyl Gloves, Goggles, FR Coat) A->B Hazards Identified C 3. Engineering Controls (Fume Hood: 80-120 fpm) B->C PPE Verified D 4. Safe Dispensing (Positive Displacement) C->D Airflow Validated E 5. Condensation Reaction (e.g., KB-0742 Synthesis) D->E Reagent Transferred F 6. Decontamination & Waste Segregation E->F Reaction Quenched

Workflow for handling Ethyl 4-ethyl-3-oxohexanoate and synthesis setup.

References

  • Title: Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: ethyl 4-ethyl-3-oxo-hexanoate - ChemBK. Source: ChemBK. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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